Menin-MLL inhibitor-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H39N7O3S |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[1-[[1-(4-cyclopropylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-6-[2-(dimethylamino)ethoxy]pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32) |
InChI Key |
MWXGAMJNJKYTPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Menin-MLL Inhibitor-22: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Menin-MLL inhibitor-22, a potent and selective small molecule targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, hematology, and medicinal chemistry.
This compound, also identified as compound C20, has emerged as a promising therapeutic candidate for acute leukemias harboring MLL rearrangements.[1] The interaction between menin and the MLL fusion proteins is a critical driver of leukemogenesis, primarily through the sustained expression of downstream target genes such as HOXA9 and MEIS1.[2][3] Inhibiting this interaction presents a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[1]
Core Discovery and Biological Activity
This compound was discovered through a strategic medicinal chemistry effort aimed at introducing hydrophilic groups to a pyrido[3,2-d]pyrimidine scaffold to improve both binding affinity and physicochemical properties.[1] This approach led to the identification of compound C20, which demonstrated a strong binding affinity for the menin protein and potent inhibition of cancer cell growth, particularly in MLL-rearranged leukemia cell lines.[1]
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Condition |
| Menin-MLL Binding IC50 | 7 nM | Fluorescence Polarization Assay |
| MV4;11 Cell Growth IC50 | 0.3 µM | Human MLL-rearranged leukemia cell line |
| MOLM-13 Cell Growth IC50 | Not specified in provided context | Human MLL-rearranged leukemia cell line |
| Kasumi-1 Cell Growth IC50 | > 10 µM | MLL wild-type leukemia cell line (selectivity) |
| HL-60 Cell Growth IC50 | > 10 µM | MLL wild-type leukemia cell line (selectivity) |
Table 1: In Vitro Potency and Selectivity of this compound.
| Pharmacokinetic Parameter | Species | Value & Unit | Dosing Route |
| Bioavailability (F) | Rat | Acceptable (value not specified) | Oral (p.o.) |
| Liver Microsome Stability | Rat, Human | Good stability, low clearance | N/A |
Table 2: Pharmacokinetic Profile of this compound.
| Xenograft Model | Dosing Regimen | Outcome |
| MV4;11 Subcutaneous | 6 mg/kg and 30 mg/kg, p.o., every other day for 16 days | Potent antitumor activity, reduced tumor volume |
Table 3: In Vivo Efficacy of this compound.
Synthesis of this compound (Compound C20)
The chemical synthesis of this compound (CAS 2851841-61-5) is a multi-step process. The full, detailed synthesis protocol is available in the supporting information of the primary publication.[1] The general synthetic scheme involves the construction of the core pyrido[3,2-d]pyrimidine structure followed by the addition of the side chains that are crucial for its high-affinity binding to the menin pocket.
A detailed, step-by-step synthesis protocol is beyond the scope of this summary but can be found in the cited primary literature.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to determine the inhibitory constant (IC50) of compounds targeting the Menin-MLL interaction.
-
Reagents and Materials :
-
Recombinant human menin protein.
-
A fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4-43).[4]
-
Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP.[4]
-
This compound (or other test compounds) serially diluted in DMSO.
-
384-well, low-volume, black, non-binding surface plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure :
-
A pre-incubated complex of menin protein and the fluorescently labeled MLL peptide is prepared in the assay buffer.
-
Varying concentrations of the test inhibitor are added to the wells containing the menin-MLL complex.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using an appropriate plate reader (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[5]
-
The IC50 values are calculated by plotting the decrease in polarization as a function of the inhibitor concentration.
-
MV4;11 Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of MLL-rearranged leukemia cells.
-
Reagents and Materials :
-
Procedure :
-
MV4;11 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well).[7]
-
Cells are treated with a range of concentrations of this compound. A DMSO-only control is included.
-
The plates are incubated for a specified period (e.g., 72 hours or 4 days).[7][8]
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
The signal (luminescence, absorbance, or fluorescence) is measured with a microplate reader.
-
The IC50 is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1
This method is used to quantify the changes in the expression of MLL target genes following inhibitor treatment.
-
Reagents and Materials :
-
MV4;11 cells treated with this compound.
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
A real-time PCR instrument.
-
-
Procedure :
-
Total RNA is extracted from both inhibitor-treated and control MV4;11 cells.
-
The extracted RNA is reverse-transcribed into cDNA.
-
The qPCR reaction is set up with the cDNA template, primers, and master mix.
-
The reaction is run on a real-time PCR machine with appropriate cycling conditions.
-
The relative expression of HOXA9 and MEIS1 is calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the signaling pathway and experimental processes.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the mechanism of action of this compound.
Caption: The experimental workflow for the discovery and characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kuraoncology.com [kuraoncology.com]
- 3. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. rsc.org [rsc.org]
- 6. elabscience.com [elabscience.com]
- 7. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Mechanism of Action of Menin-MLL Inhibitor-22 in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key driver of this disease is the aberrant interaction between the protein Menin and the N-terminus of MLL fusion proteins. This interaction is critical for the recruitment of the MLL fusion complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Menin-MLL inhibitor-22 is a potent and orally bioavailable small molecule designed to disrupt this protein-protein interaction, representing a promising targeted therapeutic strategy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes.
The Menin-MLL Interaction: A Critical Dependency in MLL-Rearranged Leukemia
In normal hematopoiesis, the MLL1 protein is a histone methyltransferase that plays a crucial role in regulating gene expression. However, in MLL-r leukemias, chromosomal translocations result in the fusion of the N-terminal portion of MLL with one of over 80 different partner proteins. This fusion event is central to the development of leukemia.[1]
The N-terminal fragment of MLL, which is retained in all MLL fusion proteins, contains a high-affinity binding motif for the protein Menin.[2][3] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at specific gene loci. This recruitment is essential for the MLL fusion protein to exert its oncogenic function, which includes the histone H3 lysine 4 (H3K4) and H3K79 methylation and subsequent upregulation of key target genes, most notably HOXA9 and MEIS1.[2][4] These genes are transcription factors that are critical for hematopoietic stem cell self-renewal and their sustained expression drives the proliferation of leukemia cells and blocks their differentiation.[2]
This compound: Mechanism of Action
This compound, also known as compound C20, is a small molecule that competitively binds to Menin at the same site as the MLL N-terminus.[4] This direct competition effectively disrupts the Menin-MLL fusion protein interaction. By preventing this crucial interaction, this compound sets off a cascade of downstream events that counteract the leukemogenic program.
The primary molecular consequences of treatment with this compound include:
-
Displacement of MLL Fusion Proteins from Chromatin: By blocking the Menin-MLL interaction, the MLL fusion protein is no longer tethered to its target gene promoters.
-
Downregulation of Target Gene Expression: The displacement of the MLL fusion protein leads to a significant reduction in the transcription of its target genes, including HOXA9 and MEIS1.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: The suppression of the leukemogenic gene expression program triggers programmed cell death (apoptosis) and causes the leukemia cells to arrest in the G0/G1 phase of the cell cycle.[4]
-
Induction of Myeloid Differentiation: this compound treatment leads to an increase in the expression of myeloid differentiation markers, such as CD11b, indicating that the block in differentiation is reversed.[4]
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the Menin-MLL Interaction: A Targeted Therapeutic Strategy in Acute Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Principle: Targeting the Menin-MLL1 Protein-Protein Interaction
The therapeutic strategy centered around Menin-Mixed Lineage Leukemia (MLL) inhibitors is built upon the specific disruption of a critical protein-protein interaction (PPI) that drives the oncogenic program in certain subtypes of acute leukemia. The primary molecular target is the interaction between the nuclear protein Menin, encoded by the MEN1 gene, and the N-terminal fragment of the MLL1 (also known as KMT2A) protein.[1][2][3] This N-terminal region of MLL1 is consistently retained in various MLL fusion proteins generated by chromosomal translocations, which are characteristic of aggressive MLL-rearranged (MLL-r) leukemias.[1][2]
Menin acts as a crucial cofactor, tethering MLL1 and its oncogenic fusion variants to chromatin. This recruitment is essential for the transcriptional activation of key downstream target genes, most notably the HOXA gene cluster (such as HOXA9) and MEIS1.[3][4] The aberrant and sustained expression of these genes blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts.[3] Menin-MLL inhibitors are small molecules designed to fit into a hydrophobic pocket on the surface of Menin where the MLL1 N-terminus normally binds, thereby competitively inhibiting this interaction.[1][5][6] By disrupting the Menin-MLL1 complex, these inhibitors effectively evict the oncogenic fusion proteins from their target gene loci, leading to the downregulation of the leukemogenic transcriptional program, induction of differentiation, and ultimately, apoptosis of the cancer cells.[2][4][5] This targeted approach has shown significant promise in preclinical models and early-phase clinical trials for MLL-r and NPM1-mutated acute myeloid leukemia (AML), where the Menin-MLL1 interaction is also implicated in leukemogenesis.[7][8][9]
Quantitative Analysis of Menin-MLL Inhibitors
The potency and efficacy of Menin-MLL inhibitors are evaluated through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for Menin-MLL inhibitor-22 (also known as C20) and other notable inhibitors in this class.
| Inhibitor | Target Interaction | IC50 (in vitro binding assay) | Cell Line | IC50/GI50 (Cell Growth Inhibition) | Reference(s) |
| This compound (C20) | Menin-MLL | 7 nM | MV4;11 | 0.3 µM | [7][10] |
| HL-60 | > 10 µM | [10] | |||
| MI-2 | Menin-MLL | 446 nM | MV4;11 | 9.5 µM | [2] |
| KOPN-8 | 7.2 µM | [2] | |||
| ML-2 | 8.7 µM | [2] | |||
| VTP50469 | Menin-MLL | Not Reported | MOLM13 | Low nM range | [5] |
| RS4;11 | Low nM range | [5] | |||
| Revumenib (SNDX-5613) | Menin-MLL | Not Reported | MLL-r AML | Potent inhibition | [8][9] |
| Ziftomenib (KO-539) | Menin-MLL | Not Reported | MLL-r AML | Potent inhibition | [8][9] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL Interaction
This protocol is designed to qualitatively assess the ability of an inhibitor to disrupt the interaction between Menin and an MLL fusion protein in a cellular context.
Materials:
-
HEK293T cells
-
Expression vector for a tagged MLL fusion protein (e.g., Flag-MLL-AF9)
-
Menin-MLL inhibitor (e.g., this compound) and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-Flag antibody for immunoprecipitation
-
Antibodies against Menin and the Flag tag for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
Procedure:
-
Transfect HEK293T cells with the Flag-MLL-AF9 expression vector.
-
After 24-48 hours, treat the cells with the Menin-MLL inhibitor at various concentrations or with DMSO for a specified period (e.g., 4-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with an anti-Flag antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Menin and the Flag tag. A decrease in the amount of Menin co-immunoprecipitated with Flag-MLL-AF9 in the inhibitor-treated samples compared to the DMSO control indicates disruption of the interaction.[1]
Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression
This protocol quantifies the expression of Menin-MLL target genes, such as HOXA9 and MEIS1, following inhibitor treatment.
Materials:
-
Leukemia cell line (e.g., MV4;11)
-
Menin-MLL inhibitor and DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB)
-
qPCR master mix and real-time PCR system
Procedure:
-
Culture MV4;11 cells and treat with the Menin-MLL inhibitor or DMSO for a specified time (e.g., 24-72 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to controls. A significant decrease in HOXA9 and MEIS1 mRNA levels is expected.[1][10]
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on the proliferation and viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MV4;11, KOPN-8)
-
Menin-MLL inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plates and a microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the Menin-MLL inhibitor to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).[2][11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis induced by the inhibitor.
Materials:
-
Leukemia cell line
-
Menin-MLL inhibitor and DMSO
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the inhibitor or DMSO for a defined period (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
Signaling Pathways and Experimental Workflows
Menin-MLL Signaling Pathway
The following diagram illustrates the central role of the Menin-MLL interaction in driving leukemogenesis and how its inhibition by compounds like this compound can reverse this process.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Experimental Workflow for Characterization of Menin-MLL Inhibitors
This diagram outlines a typical workflow for the preclinical characterization of a novel Menin-MLL inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Potent, and Selective Small-Molecule Menin-Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Menin-MLL Inhibitor-22 (Compound C20): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for Menin-MLL inhibitor-22 (also known as compound C20), a potent and orally active small molecule targeting the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). The disruption of this interaction is a promising therapeutic strategy for acute leukemias harboring MLL rearrangements or NPM1 mutations.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/Assay |
| IC₅₀ (Menin-MLL Interaction) | 7 nM | Biochemical Assay[1] |
| IC₅₀ (Cell Growth Inhibition) | 0.3 µM | MV4-11 (MLL-rearranged)[1] |
Table 2: In Vivo Antitumor Activity in MV4-11 Xenograft Model
| Dosage and Schedule | Outcome | Animal Model |
| 6 mg/kg and 30 mg/kg; p.o.; every second day for 16 days | Potent antitumor activity, reduced tumor volume | Subcutaneous MV4-11 xenograft in mice[1] |
Table 3: Cellular Effects in MV4-11 Cells
| Effect | Concentration(s) | Duration |
| Inhibition of HOXA9 and MEIS1 Expression | 0.1-10 µM | 24 hours[1] |
| Induction of Apoptosis | 1 and 10 µM | 24 hours[1] |
| G0/G1 Cell Cycle Arrest | 1 and 10 µM | 24 hours[1] |
| Induction of Myeloid Differentiation (CD11b expression) | 1 and 10 µM | 7 days[1] |
Mechanism of Action
In leukemias with MLL gene rearrangements, the fusion protein MLL-X aberrantly recruits the histone methyltransferase complex, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Menin is a critical scaffold protein required for the stable association of the MLL fusion protein complex to chromatin. This compound competitively binds to Menin at the MLL binding pocket, disrupting the Menin-MLL interaction. This prevents the recruitment of the MLL fusion complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression. The subsequent suppression of this oncogenic program induces cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction
This biochemical assay is used to quantify the inhibitory potency of compound C20 on the Menin-MLL protein-protein interaction.
-
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., His-tagged Menin) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., biotinylated MLL peptide). When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol:
-
To a 384-well microtiter plate, add test compound (this compound) at various concentrations.
-
Add a solution containing terbium chelate-labeled Menin in an appropriate assay buffer.
-
Add a solution containing d2-labeled, biotinylated MLL-derived peptide.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the values against the inhibitor concentration to determine the IC₅₀.
-
References
Unraveling the Menin-MLL Interface: A Technical Guide to Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between the proteins Menin and Mixed Lineage Leukemia (MLL) is a critical dependency for the development and progression of certain aggressive forms of acute leukemia. The N-terminal region of MLL binds directly to Menin, a scaffold protein, and this interaction is essential for the leukemogenic activity of MLL fusion proteins.[1][2][3] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy, leading to the development of a new class of targeted inhibitors. This technical guide provides an in-depth overview of the structural basis of the Menin-MLL interaction, the mechanisms of its inhibition, and the experimental methodologies employed to develop and characterize potent small-molecule inhibitors.
The Structural Cornerstone of the Menin-MLL Interaction
The interaction between Menin and MLL is a bivalent one, primarily mediated by two distinct motifs within the N-terminal region of MLL: the high-affinity Menin Binding Motif 1 (MBM1) and the lower-affinity MBM2.[3][4] Crystallographic studies have revealed that these motifs bind to a large, deep central cavity on the surface of the Menin protein.[5][6] This cavity is predominantly hydrophobic and serves as the docking site for the MLL N-terminus. The binding of MLL to this pocket is a critical step in the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which drive leukemogenesis.[1][7]
Small-molecule inhibitors have been designed to competitively occupy this MLL-binding pocket on Menin, thereby preventing the native protein-protein interaction.[8][9] These inhibitors often mimic the key interacting residues of the MLL peptide, effectively acting as "molecular mimics."[9] The development of these compounds has been heavily reliant on a deep understanding of the three-dimensional structure of the Menin-MLL complex, elucidated through X-ray crystallography.[6][8]
Quantitative Analysis of Menin-MLL Inhibitors
The potency and binding affinity of Menin-MLL inhibitors are quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to compare the efficacy of different compounds. Below are tables summarizing the quantitative data for some of the well-characterized Menin-MLL inhibitors.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| MI-1 | 1900 | Fluorescence Polarization | [2] |
| MI-2 | 446 | Fluorescence Polarization | [7] |
| MI-2-2 | 46 | Fluorescence Polarization | [8] |
| MI-463 | 32 | Fluorescence Polarization | [8] |
| MI-503 | 33 | Fluorescence Polarization | [8] |
| MI-1481 (28) | 3.6 | Fluorescence Polarization | [8] |
| MIV-6 | 67 | Fluorescence Polarization | [4] |
| MIV-6R | 56 | Fluorescence Polarization | [4] |
| MLS001171971 | 5800 | High-Throughput Screening | [10] |
| ML227 | 883 | Fluorescence Polarization | [10] |
| D0060-319 | 7.46 | Fluorescence Polarization | [11] |
| M-89 | 25-54 | Cell Growth Inhibition | [12] |
| Inhibitor | Kd (nM) | Assay Type | Reference |
| MLL (MBM1) | 53 | Isothermal Titration Calorimetry | [9] |
| MLL (MBM2) | 1400 | Isothermal Titration Calorimetry | [9] |
| MLL (4-43) | 6.8 | Isothermal Titration Calorimetry | [8] |
| MI-2 | 158 | Isothermal Titration Calorimetry | [2] |
| MI-2-2 | 22 | Isothermal Titration calorimetry | [8] |
| MI-463 | ~10 | Isothermal Titration Calorimetry | [8] |
| MI-503 | ~10 | Isothermal Titration Calorimetry | [8] |
| MIV-6R | 85 | Isothermal Titration Calorimetry | [4] |
Key Experimental Protocols
The discovery and validation of Menin-MLL inhibitors rely on a suite of specialized experimental techniques. Detailed protocols for the most critical assays are provided below.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
This assay is a high-throughput method used to measure the disruption of the Menin-MLL interaction by small molecules. It is based on the principle that a small, fluorescently labeled MLL peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the larger Menin protein, its rotation slows, and the polarization value increases. Inhibitors that compete with the MLL peptide for binding to Menin will cause a decrease in the polarization signal.
Materials:
-
Purified recombinant human Menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–43).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 0.1% BSA).
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of Menin protein and the fluorescent MLL peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 4 nM Menin and 4 nM FLSN-MLL4–43 peptide.[8]
-
Dispense the Menin-peptide solution into the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control (maximum polarization) and a buffer-only control (minimum polarization). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Highly purified recombinant human Menin protein.
-
Purified small-molecule inhibitor.
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). It is critical that the protein and inhibitor are in identical, degassed buffer to minimize heats of dilution.
-
An isothermal titration calorimeter.
Procedure:
-
Prepare the Menin protein solution (typically in the sample cell) and the inhibitor solution (typically in the syringe) in the same, degassed ITC buffer. Typical starting concentrations are 5-50 µM for the protein in the cell and 50-500 µM for the inhibitor in the syringe.[13]
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument with the ITC buffer.
-
Load the Menin solution into the sample cell and the inhibitor solution into the injection syringe, ensuring no air bubbles are present.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor solution into the Menin solution while monitoring the heat change.
-
As a control, perform a separate experiment by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
Co-Immunoprecipitation (Co-IP) to Validate Target Engagement in Cells
Co-IP is used to demonstrate that a small-molecule inhibitor can disrupt the Menin-MLL interaction within a cellular context. This assay involves immunoprecipitating a tagged MLL fusion protein and then detecting the amount of co-precipitated endogenous Menin by Western blotting.
Materials:
-
Leukemia cell line expressing a tagged MLL fusion protein (e.g., HEK293 cells transfected with Flag-MLL-AF9).[4]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the tag (e.g., anti-Flag antibody).
-
Antibody against Menin.
-
Protein A/G magnetic beads or agarose beads.
-
Test compound and DMSO as a vehicle control.
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Culture the leukemia cells and treat them with the test compound at various concentrations or with DMSO for a specified period (e.g., 24-48 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating them with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-tag antibody overnight at 4°C with gentle rotation to form the antibody-MLL fusion protein complex.
-
Add protein A/G beads to the lysates and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using antibodies against the tag (to confirm successful immunoprecipitation of the MLL fusion protein) and against Menin (to assess the amount of co-precipitated Menin). A decrease in the amount of co-precipitated Menin in the compound-treated samples compared to the DMSO control indicates disruption of the Menin-MLL interaction.
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution three-dimensional structures of the Menin protein in complex with MLL peptides or small-molecule inhibitors, which is invaluable for understanding the molecular basis of the interaction and for structure-based drug design.
Protein Expression and Purification:
-
Clone the gene encoding human Menin (often a truncated, more stable construct) into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).[5]
-
Express the protein in a suitable host, such as E. coli BL21(DE3) cells, by inducing with IPTG.
-
Lyse the cells and purify the His-tagged Menin protein using nickel-affinity chromatography.
-
Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous sample.
Crystallization:
-
Concentrate the purified Menin protein to a suitable concentration (e.g., 5-10 mg/mL).
-
To obtain the structure of the complex, incubate the Menin protein with a molar excess of the MLL peptide or the small-molecule inhibitor.
-
Screen for crystallization conditions using commercially available or custom-made screens that vary parameters such as precipitant type and concentration, pH, and temperature. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimize the initial crystallization hits by refining the conditions to obtain large, well-diffracting crystals.
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a known Menin structure as a search model.
-
Build and refine the atomic model of the Menin-ligand complex against the experimental data.
Visualizing the Path to Inhibition
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein. [genscript.com.cn]
- 7. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Technical Whitepaper: Mechanism and Impact of Menin-MLL Inhibitor MI-2-2 on HOXA9 and MEIS1 Downregulation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Menin-MLL inhibitor-22" was not identified in the reviewed literature. This document focuses on the well-characterized second-generation Menin-MLL inhibitor, MI-2-2, and other relevant inhibitors to provide a comprehensive technical overview of their mechanism of action in downregulating the oncogenic transcription factors HOXA9 and MEIS1.
Executive Summary
Mixed-lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute leukemias. The resulting MLL fusion proteins require interaction with the scaffold protein Menin to drive a leukemogenic gene expression program, centrally featuring the overexpression of HOXA9 and MEIS1 genes.[1][2] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy.[1][3] This whitepaper details the mechanism of action of Menin-MLL inhibitors, with a focus on MI-2-2, and their efficacy in downregulating HOXA9 and MEIS1. It provides a summary of key quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visual diagrams of the underlying signaling pathway and experimental workflows.
The Menin-MLL Interaction as a Therapeutic Target
The interaction between Menin and the N-terminus of MLL (or MLL fusion proteins) is critical for tethering the MLL complex to chromatin at specific gene loci, including the HOXA cluster and MEIS1.[4] This leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The subsequent overexpression of HOXA9 and MEIS1 transcription factors drives the proliferation of hematopoietic progenitors and blocks their differentiation, ultimately leading to leukemia.[1] Small molecule inhibitors that bind to Menin and block its interaction with MLL have been shown to reverse this oncogenic program.[4][5]
Data Presentation: Efficacy of Menin-MLL Inhibitors
The following tables summarize the quantitative data on the efficacy of various Menin-MLL inhibitors in biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of Menin-MLL Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50/GI50 | Reference |
| MI-2-2 | Isothermal Titration Calorimetry (Binding) | Menin | Kd = 22 nM | [6] |
| Fluorescence Polarization (FP) Assay | Menin-MBM1 | IC50 = 46 nM | [6] | |
| Fluorescence Polarization (FP) Assay | Menin-MLL4-43 | IC50 = 520 nM | [6] | |
| MI-463 | Fluorescence Polarization (FP) Assay | Menin-MLL | IC50 ≈ 15 nM | [4][7] |
| MI-503 | Fluorescence Polarization (FP) Assay | Menin-MLL | IC50 ≈ 15 nM | [4][7] |
| Cell Growth Inhibition | MLL Leukemia Cell Lines | GI50 = 250-570 nM | [5] | |
| VTP50469 | Cell Proliferation | MV4;11 | IC50 = 11 ± 2 nM | [8] |
| Cell Proliferation | MOLM-13 | IC50 = 23 ± 5 nM | [8] |
Table 2: Gene Expression Changes Following Inhibitor Treatment
| Inhibitor | Cell Line | Treatment Duration | Target Gene | Fold Downregulation | Reference |
| MI-389 | MV4;11, MOLM-13 | Not Specified | HOXA9, MEIS1 | Marked downregulation | [5] |
| VTP50469 | MOLM13 | 2 and 7 days | MLL-fusion targets | >2-fold for 153 and 160 genes respectively | [8] |
| MIV-6 | MLL-AF9 transformed murine bone marrow cells | 6 days | Hoxa9, Meis1 | Significant reduction | [9] |
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the Menin-MLL signaling pathway and the mechanism of its inhibition.
Caption: Mechanism of Menin-MLL interaction and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Menin-MLL inhibitors. Below are protocols for key experiments cited in the literature.
This biochemical assay is used to quantify the inhibition of the Menin-MLL protein-protein interaction.
-
Reagents: Purified recombinant human Menin protein, a fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4–43), and the inhibitor compound at varying concentrations.
-
Procedure: a. A constant concentration of Menin (e.g., 4 nM) and the fluorescent MLL peptide (e.g., 4 nM) are incubated in an appropriate buffer. b. The inhibitor is added in a serial dilution to the Menin-MLL peptide mixture. c. The reaction is incubated to reach equilibrium. d. Fluorescence polarization is measured using a plate reader.
-
Data Analysis: The decrease in polarization, indicating the displacement of the fluorescent peptide from Menin, is plotted against the inhibitor concentration to determine the IC50 value.[7]
This cell-based assay validates the disruption of the Menin-MLL interaction within a cellular context.
-
Cell Culture and Transfection: HEK293 cells are transfected with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).
-
Inhibitor Treatment: Transfected cells are treated with the Menin-MLL inhibitor (e.g., MI-2-2) at various concentrations or a vehicle control (DMSO) for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the tag (e.g., anti-Flag antibody) conjugated to beads to pull down the MLL fusion protein and its binding partners.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Menin and the MLL fusion protein tag to detect the presence of Menin in the complex.
-
Analysis: A reduction in the amount of co-immunoprecipitated Menin in inhibitor-treated samples compared to the control indicates disruption of the interaction.[6][9]
This technique is used to measure the changes in mRNA expression levels of HOXA9 and MEIS1.
-
Cell Culture and Treatment: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are treated with the inhibitor or vehicle control for a set time period (e.g., 6 days).[9]
-
RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin) for normalization. The reaction includes a fluorescent dye that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to calculate the relative expression of the target genes in inhibitor-treated cells compared to control cells, often using the ΔΔCt method.[5][9]
This assay determines the effect of the inhibitor on the growth and viability of leukemia cells.
-
Cell Seeding: MLL-rearranged and control (non-MLL-rearranged) leukemia cells are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 7 days).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are plotted against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).[7]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel Menin-MLL inhibitor.
Caption: Workflow for assessing Menin-MLL inhibitor efficacy.
Conclusion
Menin-MLL inhibitors, such as MI-2-2, represent a targeted therapeutic approach for MLL-rearranged leukemias. By disrupting the critical protein-protein interaction between Menin and MLL fusion proteins, these inhibitors effectively suppress the expression of key oncogenes HOXA9 and MEIS1.[5][8] This leads to cell differentiation and a selective anti-proliferative effect in MLL-rearranged leukemia cells.[3][5] The data and protocols presented in this whitepaper provide a technical foundation for researchers and drug developers working to advance this promising class of anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. deregulation-of-the-hoxa9-meis1-axis-in-acute-leukemia - Ask this paper | Bohrium [bohrium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Disruption of Oncogenic Pathways by Menin-MLL Inhibitor-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitor-22, also known as MI-2-2, represents a targeted therapeutic strategy against acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene. These leukemias are notoriously aggressive and often resistant to conventional therapies. The interaction between the protein Menin and the N-terminus of MLL fusion proteins is a critical dependency for the leukemogenic program. This compound is a small molecule designed to specifically disrupt this protein-protein interaction, leading to a cascade of cellular events that suppress the leukemic phenotype. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms.
Core Mechanism of Action
Menin acts as a scaffold protein that is essential for the proper localization and function of MLL fusion oncoproteins at their target gene promoters.[1] By binding to Menin, MLL fusion proteins are recruited to chromatin, where they aberrantly activate the transcription of key downstream targets, most notably the HOXA9 and MEIS1 genes.[1][2] These homeobox genes are critical for maintaining the undifferentiated and proliferative state of leukemia cells.[3]
This compound competitively binds to the MLL-binding pocket of Menin, thereby preventing the interaction between Menin and the MLL fusion protein.[4] This displacement from chromatin leads to the transcriptional repression of HOXA9 and MEIS1, which in turn triggers a series of anti-leukemic effects, including the induction of apoptosis, cell cycle arrest, and myeloid differentiation.[1][5]
Cellular Pathways Affected by this compound
The primary consequence of disrupting the Menin-MLL interaction is the downregulation of the HOX/MEIS1 transcriptional program. This initiates a series of downstream effects on fundamental cellular processes:
-
Induction of Apoptosis: By suppressing the pro-leukemic genes, this compound treatment leads to the programmed cell death of MLL-rearranged leukemia cells.[1][6]
-
Cell Cycle Arrest: The inhibitor causes a halt in the cell cycle, predominantly at the G0/G1 phase, thereby curbing the uncontrolled proliferation of cancer cells.[7]
-
Myeloid Differentiation: The blockage of the Menin-MLL interaction reverses the differentiation arrest characteristic of MLL-rearranged leukemia, promoting the maturation of leukemic blasts into more mature myeloid cells.[7] This is often evidenced by an increase in the expression of myeloid differentiation markers such as CD11b.[7]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Menin-MLL inhibitors from various studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | Menin-MLL Interaction (FP) | - | 0.022 | [4] |
| This compound | Cell Growth (MTT) | MV4;11 | 0.3 | [7] |
| MI-2 | Cell Growth (MTT) | MV4;11 | 9.5 | [1] |
| MI-2 | Cell Growth (MTT) | KOPN-8 | 7.2 | [1] |
| MI-2 | Cell Growth (MTT) | ML-2 | 8.7 | [1] |
| MI-3 | Cell Growth (MTT) | MV4;11 | 12.5 | [1] |
Table 2: Effects on Gene and Protein Expression
| Compound | Treatment | Cell Line | Target Gene/Protein | Effect | Reference |
| This compound | 1, 10 µM; 24 h | MV4;11 | HOXA9, MEIS1 | Decreased expression | [7] |
| MI-2 | 12.5, 25 µM; 6 days | MLL-AF9 BMCs | Hoxa9, Meis1 | >80% decrease in expression | [1] |
| This compound | 1, 10 µM; 7 d | MV4;11 | CD11b | Increased expression | [7] |
| VTP50469 | 2 and 7 days | MOLM13 | Multiple genes | >2-fold decrease in 153 genes | [8] |
Table 3: Cellular Effects
| Compound | Treatment | Cell Line | Effect | Reference |
| This compound | 1, 10 µM; 24 h | MV4;11 | Induction of apoptosis and G0/G1 arrest | [7] |
| MI-2-2 | 72 h | MV4;11 | Dose-dependent increase in apoptosis | [9] |
| MI-2-2 | 6 days | MLL-AF9 BMCs | Increased CD11b expression (differentiation) | [9] |
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature on Menin-MLL inhibitors. These are synthesized from multiple sources and may require optimization for specific laboratory conditions.
Experimental Workflow Diagram
References
- 1. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9 Forms Triple Complexes with PBX2 and MEIS1 in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Targeted Approach: Early Research and Development of Menin-MLL Inhibitors
The interaction between menin and the mixed-lineage leukemia (MLL) protein has emerged as a critical dependency in certain aggressive forms of acute leukemia, particularly those harboring MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene.[1][2] This discovery paved the way for a novel class of targeted therapies—menin-MLL inhibitors—designed to disrupt this protein-protein interaction (PPI) and halt the progression of these devastating diseases. This in-depth technical guide delves into the foundational research and early development of these promising therapeutic agents, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Menin-MLL Interaction: A Key Oncogenic Driver
Menin, a protein encoded by the MEN1 gene, acts as a scaffold protein with roles in gene expression, cell cycle regulation, and DNA repair.[3] In the context of MLL-r leukemia, the N-terminal fragment of the MLL protein, which is retained in all MLL fusion proteins, binds to menin.[4] This interaction is crucial for tethering the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1.[4][5][6] These genes are essential for the leukemogenic activity of MLL fusions, driving uncontrolled proliferation and survival of cancer cells.[3][4] Therefore, disrupting the menin-MLL interaction with small molecules presented a highly attractive therapeutic strategy.[4]
Mechanism of Action: Disrupting the Leukemogenic Complex
Menin inhibitors are designed to competitively bind to a large central cavity on the menin protein where the MLL protein would normally dock.[4] By occupying this binding site, the inhibitors prevent the interaction between menin and MLL fusion proteins.[3] This disruption leads to the downregulation of the leukemogenic transcriptional program, including the expression of HOX and MEIS1 genes, which in turn inhibits cancer cell growth and can induce apoptosis (programmed cell death).[3][5][6] Some menin inhibitors have also been shown to promote the degradation of the menin protein through the ubiquitin-proteasome pathway.[6][7]
Figure 1: Simplified signaling pathway of the Menin-MLL interaction in leukemogenesis and its inhibition.
Early Generation Menin-MLL Inhibitors: From Discovery to Preclinical Validation
The journey to develop clinically viable menin-MLL inhibitors began with high-throughput screening (HTS) campaigns to identify small molecules capable of disrupting this critical PPI.[4][8] These early efforts led to the discovery of several classes of compounds that served as the foundation for further optimization.
Table 1: Preclinical Activity of Early-Generation Menin-MLL Inhibitors
| Compound | Target | Assay | IC50 / Kd | Cell Lines | In Vivo Model | Key Findings | Reference |
| MIV-6R | Menin-MLL | FP Assay | IC50 = 56 nM | MV4;11, MOLM-13 | - | Demonstrated strong and selective activity in MLL leukemia cells. | [4] |
| ITC | Kd = 85 nM | ||||||
| MIV-3R | Menin-MLL | FP Assay | IC50 = 270 nM | MV4;11, MOLM-13 | - | Showed effective disruption of the menin-MLL-AF9 interaction in cells. | [4] |
| MI-2 | Menin-MLL | ITC | Kd = 158 nM | MLL-AF9 & MLL-ENL transduced BMCs | - | Disrupted the menin-MLL-AF9 complex in mammalian cells. | [8] |
| MI-3 | Menin-MLL | ITC | Kd = 201 nM | MLL-AF9 & MLL-ENL transduced BMCs | - | Disrupted the menin-MLL-AF9 complex in mammalian cells. | [8] |
| MI-463 | Menin-MLL | FP Assay | IC50 = ~15 nM | MV4;11 | MLL-AF9 leukemia model | Reduced leukemia burden and increased survival in mice. | [7][9][10] |
| ITC | Kd = ~10 nM | ||||||
| MI-503 | Menin-MLL | FP Assay | IC50 = ~15 nM | MV4;11 | MLL-AF9 leukemia model | Reduced leukemia burden and increased survival in mice. | [7][9][10][11] |
| ITC | Kd = ~10 nM | ||||||
| BAY-155 | Menin-MLL | - | - | AML/ALL models | Xenograft tumor models | Showed specific therapeutic activity primarily in AML/ALL models. | [12][13][14] |
| VTP50469 | Menin-MLL | Cell Proliferation | GI50 = 13-37 nM | Human MLL-r leukemia cells | - | Strongly induced differentiation and suppressed MLL fusion target genes. | [11] |
FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half-maximal growth inhibition.
Key Experimental Protocols in Early Menin-MLL Inhibitor Research
The characterization of menin-MLL inhibitors relied on a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
This biochemical assay was instrumental in the initial screening and characterization of inhibitors.[9][15]
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled MLL-derived peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, its tumbling is restricted, leading to a high fluorescence polarization signal. Inhibitors that disrupt the menin-MLL interaction release the fluorescent peptide, causing a decrease in the polarization signal.[15]
-
Protocol Outline:
-
A fluorescein-labeled peptide derived from the MLL protein (e.g., FLSN_MLL) is incubated with the full-length menin protein.
-
Test compounds are added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
A decrease in the FP signal indicates inhibition of the menin-MLL interaction.[15]
-
Figure 2: Generalized workflow for a Fluorescence Polarization (FP) assay.
This cell-based assay was crucial for confirming that the inhibitors could disrupt the menin-MLL interaction within a cellular context.[4][8]
-
Principle: Co-IP is used to study protein-protein interactions. An antibody targeting a known protein ("bait") is used to pull it out of a cell lysate, along with any proteins it is bound to ("prey"). The presence of the prey protein is then detected by Western blotting.
-
Protocol Outline:
-
Cells (e.g., HEK-293) are transfected to express a tagged MLL fusion protein (e.g., Flag-MLL-AF9).
-
The transfected cells are treated with the menin inhibitor or a control (e.g., DMSO).
-
The cells are lysed to release the proteins.
-
An antibody against the tag (e.g., anti-Flag) is added to the lysate to immunoprecipitate the MLL fusion protein and its binding partners.
-
The immunoprecipitated complex is separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an antibody against menin to detect its presence. A reduction in the menin signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[8]
-
Figure 3: Experimental workflow for Co-Immunoprecipitation (Co-IP).
These assays were essential for determining the functional consequences of menin-MLL inhibition on leukemia cells.[4][8]
-
Principle: Assays like the MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in inhibitor-treated cells indicates a decrease in cell proliferation or an increase in cell death.
-
Protocol Outline:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in multi-well plates.
-
The cells are treated with varying concentrations of the menin inhibitor for a specified period (e.g., 7 days).
-
A reagent like MTT is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a spectrophotometer.
-
The absorbance values are used to calculate the percentage of cell growth inhibition and determine the GI50 value.[4]
-
In Vivo Models: Testing Efficacy in a Physiological Context
To evaluate the therapeutic potential of menin-MLL inhibitors in a living organism, various mouse models of MLL-rearranged leukemia were employed. These models are crucial for assessing a drug's efficacy, pharmacokinetics, and potential toxicity.[16][17]
-
Retroviral Transduction Models: In these models, primitive bone marrow cells are transduced with a retrovirus carrying an MLL fusion oncogene (e.g., MLL-ENL or MLL-AF9) and then transplanted into recipient mice. These mice subsequently develop acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL), recapitulating key features of the human disease.[16][17]
-
Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of leukemia cells from a human patient into immunodeficient mice (e.g., NSG mice). PDX models are considered to be more clinically relevant as they preserve the genetic and phenotypic characteristics of the original patient's tumor.[18]
-
Transgenic Mouse Models: These models involve the creation of genetically engineered mice that express an MLL fusion gene, often in a conditional or inducible manner, allowing for more controlled studies of leukemia initiation and progression.[17][19]
The Next Generation: Revumenib and Ziftomenib
Building on the foundation of early research, a new generation of more potent and orally bioavailable menin-MLL inhibitors entered clinical development, including revumenib (SNDX-5613) and ziftomenib (KO-539).[1][5][20] Preclinical studies with these compounds demonstrated robust and durable efficacy in multiple in vivo models of AML characterized by MLL-rearrangements or NPM1 mutations.[18][20] These promising preclinical data paved the way for clinical trials in patients with relapsed or refractory acute leukemia.[1][5][18][21]
Table 2: Key Preclinical and Early Clinical Menin-MLL Inhibitors
| Drug Name (Code) | Target Population | Key Preclinical Findings | Early Clinical Trial(s) | Reference |
| Revumenib (SNDX-5613) | KMT2Ar, NPM1mt Acute Leukemia | Potent, oral, selective inhibitor of the menin-KMT2A interaction. | AUGMENT-101 (Phase I/II), SAVE (Phase I/II) | [2][5][22][23][24] |
| Ziftomenib (KO-539) | KMT2Ar, NPM1mt AML | Potent and selective inhibition of MLL-rearranged leukemia cell proliferation; robust in vivo efficacy. | KOMET-001 (Phase I/II) | [5][7][18][20][25] |
KMT2Ar: KMT2A-rearranged; NPM1mt: NPM1-mutated; AML: Acute Myeloid Leukemia.
Conclusion
The early research and development of menin-MLL inhibitors represent a landmark achievement in targeted cancer therapy. Through a combination of innovative screening strategies, detailed biochemical and cellular characterization, and validation in sophisticated in vivo models, a new class of drugs has been developed that specifically targets a key oncogenic driver in leukemia. The foundational work described in this guide not only led to the clinical development of promising new therapies but also deepened our understanding of the molecular mechanisms underlying MLL-rearranged leukemias. The ongoing clinical evaluation of agents like revumenib and ziftomenib holds the promise of a new standard of care for patients with these challenging malignancies.[1][22][26]
References
- 1. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mouse models of MLL leukemia: recapitulating the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Preclinical In Vivo Activity of the Menin Inhibitor Ziftomenib (KO-539) in Pediatric KMT2A-Rearranged Acute Lymphoblastic Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 19. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kura Oncology’s Menin-MLL Inhibitor KO-539 Receives Orphan Drug Designation from FDA for Treatment of Acute Myeloid Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]
- 21. youtube.com [youtube.com]
- 22. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 25. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
The Role of Menin-MLL Inhibition in Hematopoietic Differentiation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism and effects of Menin-MLL inhibitors, with a focus on a representative compound, Menin-MLL Inhibitor-22 (a proxy for potent, selective Menin-MLL inhibitors like revumenib, ziftomenib, and VTP50469), on hematopoietic differentiation. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology and hematology.
Introduction: Targeting a Key Leukemogenic Interaction
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (KMT2A, formerly MLL) gene or mutations in Nucleophosmin 1 (NPM1) are aggressive hematological malignancies with poor prognoses.[1][2] A critical dependency in these leukemias is the protein-protein interaction (PPI) between the nuclear protein Menin and the KMT2A/MLL complex.[3][4]
Menin acts as an essential cofactor, tethering the MLL fusion protein (in MLL-rearranged leukemia) or the wild-type MLL complex (in NPM1-mutant leukemia) to chromatin.[2][5] This action is crucial for the transcription of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[6][7] These transcription factors are master regulators that promote hematopoietic stem cell proliferation and block differentiation, thereby driving leukemogenesis.[8][9]
Disrupting the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy.[10] These inhibitors are designed to fit into a specific binding pocket on Menin, preventing its association with MLL.[4] This action effectively evicts the oncogenic complex from chromatin, leading to the downregulation of HOXA9 and MEIS1, lifting the differentiation block, and inducing apoptosis in leukemic cells.[2][11] This guide explores the downstream effects of this targeted inhibition on hematopoietic differentiation.
Mechanism of Action: Reversing the Differentiation Block
The primary mechanism of Menin-MLL inhibitors is the specific disruption of the Menin-KMT2A/MLL interaction. This targeted intervention triggers a cascade of molecular events that shift the cellular program from leukemic proliferation to myeloid differentiation.
As illustrated in Figure 1, the inhibitor competitively binds to Menin, preventing the formation of the oncogenic MLL complex on chromatin. This leads to:
-
Downregulation of HOXA9 and MEIS1: Transcriptional repression of these key oncogenes is the primary molecular consequence.[11]
-
Induction of Myeloid Differentiation: The reduction in HOXA9/MEIS1 levels relieves the block on hematopoietic differentiation.[4] This is phenotypically observed by an increase in the expression of myeloid surface markers, such as CD11b, and morphological changes consistent with maturation.[11][12]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: The loss of the primary leukemogenic driver signal leads to cell cycle arrest and programmed cell death.[10]
Quantitative Effects on Hematopoietic Cells
Treatment of MLL-rearranged or NPM1-mutant acute myeloid leukemia (AML) cell lines with Menin-MLL inhibitors results in a dose-dependent induction of differentiation and inhibition of proliferation. The data below are representative of effects observed for potent, selective inhibitors in preclinical studies.
Table 1: In Vitro Potency of Representative Menin-MLL Inhibitors
| Compound | Target | Assay Type | Potency (nM) | Reference(s) |
|---|---|---|---|---|
| Revumenib (SNDX-5613) | Menin-MLL Binding | Binding Affinity (Ki) | 0.15 | [13] |
| Revumenib (SNDX-5613) | MLL-r Cell Lines | Proliferation (IC50) | 10 - 20 | [13][14] |
| VTP50469 | MLL-r/NPM1c Cell Lines | Proliferation (IC50) | ~10 | [15] |
| Ziftomenib (KO-539) | MLL-r/NPM1c Cell Lines | Proliferation (IC50) | Varies by cell line |[4] |
Table 2: Effect of Ziftomenib (KO-539) on Myeloid Differentiation in MOLM13 Cells
| Ziftomenib Concentration | Treatment Duration | % CD11b-Positive Cells (Mean ± SEM) | Reference(s) |
|---|---|---|---|
| DMSO (Control) | 7 days | ~5% | [11][12] |
| 150 nM | 7 days | ~20% | [11][12] |
| 500 nM | 7 days | ~40% | [11][12] |
Data are estimated from published charts and represent a significant induction of the myeloid differentiation marker CD11b.
Table 3: Effect of Menin-MLL Inhibitors on Target Gene Expression
| Inhibitor | Cell Line | Target Gene | Effect | Reference(s) |
|---|---|---|---|---|
| Ziftomenib | MOLM13, OCI-AML3 | MEIS1, PBX3, FLT3 | Dose-dependent mRNA reduction | [11] |
| VTP50469 | MOLM13, RS4;11 | MLL-fusion targets | >2-fold decrease in expression | [2] |
| MI-2 | THP-1 | HOXA9, MEIS1 | Substantial reduction in expression |[7] |
Key Experimental Protocols
The following protocols are foundational for assessing the impact of Menin-MLL inhibitors on hematopoietic differentiation.
Cell Culture
-
Cell Lines: MLL-rearranged AML cell lines (e.g., MOLM13, MV4-11) or NPM1-mutant lines (e.g., OCI-AML3) are commonly used.
-
Media: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Flow Cytometry for Differentiation Markers
This protocol is used to quantify the expression of cell surface markers indicative of myeloid differentiation, such as CD11b.
-
Cell Treatment: Seed cells at a density of 0.2 x 106 cells/mL and treat with various concentrations of this compound or DMSO (vehicle control) for 4 to 7 days.
-
Harvesting: Harvest approximately 0.5 x 106 cells per sample and wash with ice-cold FACS buffer (PBS containing 2% FBS).
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-human CD11b). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 1 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer, adding a viability dye (e.g., DAPI or TO-PRO-3 Iodide) just before analysis.[7] Acquire samples on a flow cytometer.
-
Analysis: Gate on the viable, single-cell population and quantify the percentage of cells positive for the differentiation marker (e.g., CD11b+).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure changes in the mRNA levels of key target genes like HOXA9 and MEIS1.
-
Cell Treatment: Treat cells with the inhibitor as described in section 4.2.1.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's instructions.[3]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.[3]
-
qRT-PCR Reaction: Set up the PCR reaction using a SYBR Green Master Mix, cDNA template, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔ-CT method.[3]
Colony-Forming Unit (CFU) Assay
The CFU assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium, measuring the self-renewal and clonogenic potential that is typically inhibited by these drugs.
-
Cell Preparation: Prepare a single-cell suspension from bone marrow, cord blood, or cultured leukemia cells.
-
Plating: Add a specified number of cells (e.g., 5 x 103) to a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines and the Menin-MLL inhibitor or DMSO control.[6][16]
-
Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C, 5% CO2 in a high-humidity chamber for 7-14 days.[17]
-
Colony Counting: Enumerate colonies using an inverted microscope. Colonies are identified based on their size and morphology (e.g., CFU-GM, BFU-E).[6]
Conclusion and Future Directions
Menin-MLL inhibitors represent a highly promising class of targeted agents that function by reversing the oncogenic block on hematopoietic differentiation. By disrupting the critical Menin-KMT2A/MLL interaction, these molecules effectively suppress the HOXA9/MEIS1 transcriptional program, inducing leukemic cells to mature and undergo apoptosis. The quantitative data and protocols presented herein provide a framework for the preclinical evaluation of these compounds. Ongoing research and clinical trials are actively exploring their efficacy, safety, and potential in combination therapies, with the goal of transforming the treatment landscape for MLL-rearranged and NPM1-mutant leukemias.[1]
References
- 1. Revumenib for patients with acute leukemia: a new tool for differentiation therapy | Haematologica [haematologica.org]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 10. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of menin inhibitor ziftomenib (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 16. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. stemcell.com [stemcell.com]
Methodological & Application
Application Notes and Protocols for Menin-MLL Inhibitor-22 Treatment of MV4;11 and MOLM-13 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Menin-MLL inhibitor-22 for the treatment of acute myeloid leukemia (AML) cell lines MV4;11 and MOLM-13. This document includes a summary of the inhibitor's effects, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene or mutations in Nucleophosmin 1 (NPM1).[1][2][3] The interaction between the protein menin and the N-terminus of MLL is crucial for the leukemogenic activity of MLL fusion proteins.[1][4][5][6] By disrupting this protein-protein interaction, menin inhibitors can reverse the oncogenic gene expression program driven by MLL fusion proteins, leading to cell differentiation, apoptosis, and cell cycle arrest in susceptible leukemia cells.[1][4][5]
MV4;11 and MOLM-13 are two well-characterized human AML cell lines that are commonly used as preclinical models for studying MLL-rearranged leukemia.[7][8] Both cell lines harbor MLL rearrangements and express the FLT3-ITD mutation, making them highly dependent on the Menin-MLL interaction for their survival and proliferation.[7][9][10]
This compound is an orally active small molecule that potently and specifically disrupts the Menin-MLL interaction with a reported IC50 of 7 nM.[11] It has been shown to inhibit the growth of MLL-rearranged leukemia cells and represents a valuable tool for investigating the therapeutic potential of Menin-MLL inhibition.[11]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on the MV4;11 cell line. Data for MOLM-13 with this specific inhibitor is less prevalent in the provided search results, but similar effects are expected due to the shared genetic background.
Table 1: In Vitro Efficacy of this compound on MV4;11 Cells
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (Growth Inhibition) | MV4;11 | 0.3 µM | 50% inhibition of cell growth | [11] |
| Cell Growth Inhibition | MV4;11 | 1 µM and 10 µM (24h) | Inhibition of cell growth | [11] |
| Gene Expression | MV4;11 | 0.1-10 µM (24h) | Decreased expression of HOXA9 and MEIS1 | [11] |
| Cell Differentiation | MV4;11 | 1 µM and 10 µM (7d) | Increased expression of CD11b | [11] |
| Apoptosis Induction | MV4;11 | 1 µM and 10 µM (24h) | Induction of apoptosis | [11] |
| Cell Cycle Arrest | MV4;11 | 1 µM and 10 µM (24h) | G0/G1 phase arrest | [11] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Effect | Reference |
| MV4;11 Subcutaneous Xenograft | 6 mg/kg and 30 mg/kg (p.o., every second day for 16 days) | Potent antitumor activity, reduced tumor volume | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in MV4;11 and MOLM-13 cells.
-
Cell Lines: MV4;11 (ATCC CRL-9591) and MOLM-13 (DSMZ ACC 554).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[9]
-
Seed MV4;11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Seed 5 x 10^5 cells in a 6-well plate and treat with this compound (e.g., 1 µM and 10 µM) or DMSO for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 1 µM and 10 µM) or DMSO for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Treat 2-5 x 10^6 cells with this compound or DMSO for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HOXA9, MEIS1, BCL2, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams illustrate the mechanism of action of Menin-MLL inhibitors and a general experimental workflow.
Caption: Mechanism of this compound action in MLL-rearranged leukemia.
Caption: General experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validate User [ashpublications.org]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 8. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 10. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Cell Culture with Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2] Menin acts as an essential oncogenic cofactor for MLL fusion proteins, which are responsible for the dysregulation of gene expression, leading to leukemogenesis.[1] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive leukemias.[2][3]
This document provides detailed application notes and protocols for the long-term cell culture of leukemia cell lines with Menin-MLL inhibitors, with a specific focus on a compound referred to as Menin-MLL inhibitor-22 (also known as compound C20).[4] These guidelines are intended to assist researchers in designing and executing experiments to evaluate the long-term efficacy and mechanisms of action of this class of inhibitors.
Mechanism of Action
Menin-MLL inhibitors function by binding to Menin and disrupting its interaction with the MLL fusion protein.[3] This disruption leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are crucial for the survival and proliferation of leukemia cells.[1][5][6] The ultimate cellular outcomes of Menin-MLL inhibition in MLL-r leukemia cells include the induction of cell differentiation, apoptosis, and cell cycle arrest at the G0/G1 phase.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various Menin-MLL inhibitors across different leukemia cell lines.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound (C20) | Menin-MLL Interaction | 7 | - | [4] |
| This compound (C20) | MV4;11 Cell Growth | 300 | MV4;11 | [4] |
| MI-3454 | MLL-rearranged cell lines | 7 - 27 | Various | [6] |
| MI-503 | MLL-rearranged cell lines | 250 - 570 | Various | [5] |
| VTP50469 | MLL-rearranged cell lines | Low nM range | Various | [3] |
| M-1121 | MOLM-13 | 51.5 | MOLM-13 | [7] |
| M-1121 | MV-4-11 | 10.3 | MV-4-11 | [7] |
| M-89 | MV-4-11 | 25 | MV-4-11 | [7] |
| M-89 | MOLM-13 | 54 | MOLM-13 | [7] |
Table 2: Cellular Effects of this compound (C20)
| Concentration | Treatment Duration | Effect | Cell Line | Reference |
| 1 µM, 10 µM | 24 hours | Decreased expression of HOXA9 and MEIS1 | MV4;11 | [4] |
| 1 µM, 10 µM | 24 hours | Induction of apoptosis and G0/G1 cell cycle arrest | Not specified | [4] |
| 1 µM, 10 µM | 7 days | Increased expression of CD11b (myeloid differentiation marker) | Not specified | [4] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability and Proliferation Assay
This protocol is designed to assess the long-term effects of Menin-MLL inhibitors on the viability and proliferation of leukemia cells.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8, SEM)[5]
-
Non-MLL rearranged control cell lines (e.g., HL-60, NB4, Jurkat)[5]
-
Complete cell culture medium (e.g., RPMI-1640 or IMDM with 10-20% FBS and 1% penicillin/streptomycin)[8]
-
This compound (or other Menin-MLL inhibitor)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well plates (96-well)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Inhibitor Preparation: Prepare a serial dilution of the Menin-MLL inhibitor in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Long-Term Culture and Treatment Regimen:
-
For continuous long-term treatment, replace the medium with fresh medium containing the inhibitor every 3-4 days.
-
For intermittent treatment, a suggested regimen is 10 days of treatment, followed by a 10-day washout period (no treatment), and then another 10 days of treatment.[5]
-
-
Viability Assessment: At designated time points (e.g., every 2-3 days for up to 30 days), measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells. Plot the results as a percentage of viable cells over time.
Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol details the procedure for measuring the expression of MLL target genes following inhibitor treatment.
Materials:
-
Treated and control cells from the long-term culture experiment
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At the end of each treatment phase, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for HOXA9, MEIS1, and the housekeeping gene.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in gene expression in inhibitor-treated cells relative to vehicle-treated cells. A significant reduction in HOXA9 and MEIS1 expression is expected.[5]
Protocol 3: Assessment of Cell Differentiation by Flow Cytometry
This protocol describes how to measure the induction of myeloid differentiation in response to Menin-MLL inhibitor treatment.
Materials:
-
Treated and control cells from the long-term culture experiment
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibody against a differentiation marker (e.g., CD11b)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Staining: After the desired treatment duration (e.g., 7 days), harvest the cells and wash them with flow cytometry buffer.[4]
-
Incubate the cells with a fluorochrome-conjugated anti-CD11b antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
-
Flow Cytometry: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD11b-positive cells in the inhibitor-treated and control populations. An increase in the CD11b-positive population indicates myeloid differentiation.[4]
Visualization of Pathways and Workflows
References
- 1. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of menin-MLL1 inhibitors as a treatment for acute leukemia - American Chemical Society [acs.digitellinc.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following Menin-MLL Inhibitor-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements. These inhibitors function by disrupting the critical protein-protein interaction between menin and the MLL fusion proteins, which is essential for the leukemogenic program. This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately inducing cell differentiation, cell cycle arrest, and apoptosis in leukemic cells. Menin-MLL inhibitor-22 is an orally active and potent small molecule that specifically targets this interaction.[1]
Flow cytometry is an indispensable tool for characterizing the cellular responses to treatment with this compound. It allows for the precise quantification of apoptosis, detailed analysis of cell cycle progression, and monitoring of cellular differentiation, providing critical insights into the inhibitor's mechanism of action and efficacy.
These application notes provide detailed protocols for flow cytometry analysis of leukemia cell lines (e.g., MV4;11) treated with this compound, along with expected quantitative outcomes and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action of Menin-MLL Inhibitors
Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins. The N-terminal portion of MLL, which is retained in all MLL fusion proteins, directly binds to menin. This interaction is necessary to tether the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster and its cofactor MEIS1. This leads to aberrant gene expression, blocking hematopoietic differentiation and promoting leukemic cell proliferation.[2][3][4] this compound competitively binds to the MLL binding pocket on menin, thereby disrupting the Menin-MLL fusion protein interaction.[5][6] This leads to the eviction of the MLL fusion protein from its target genes, resulting in the downregulation of their expression.[2][5] Consequently, the leukemic cells undergo cell cycle arrest, primarily in the G0/G1 phase, and initiate apoptosis.[1][2][5] Furthermore, the inhibition of this interaction can relieve the differentiation block, leading to the expression of myeloid differentiation markers such as CD11b.[1][2][5]
Caption: Menin-MLL Signaling Pathway and a brief, descriptive caption.
Quantitative Data Summary
The following tables summarize the expected quantitative data from flow cytometry analysis of MLL-rearranged leukemia cell lines (e.g., MV4;11) treated with this compound or its close analog, MI-2-2.
Table 1: Effect of this compound Analog (MI-2-2) on Cell Cycle Distribution in MV4;11 Cells
| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (DMSO) | 45.2 ± 2.5 | 40.8 ± 1.8 | 14.0 ± 1.2 |
| 1 | 55.3 ± 3.1 | 32.5 ± 2.2 | 12.2 ± 1.0 |
| 3 | 68.9 ± 4.0 | 20.1 ± 1.5 | 11.0 ± 0.9 |
| 6 | 75.1 ± 4.5 | 15.6 ± 1.3 | 9.3 ± 0.8 |
Data is representative and adapted from studies on the potent Menin-MLL inhibitor MI-2-2, a close analog of this compound.[5] Results are presented as mean ± SD.
Table 2: Induction of Apoptosis and Differentiation by this compound
| Treatment | Duration | % Apoptotic Cells (Annexin V+) | % Differentiated Cells (CD11b+) |
| DMSO Control | 24 hours | Baseline | Baseline |
| 1 µM this compound | 24 hours | Increased | Not significant |
| 10 µM this compound | 24 hours | Significantly Increased | Not significant |
| DMSO Control | 7 days | Baseline | Baseline |
| 1 µM this compound | 7 days | N/A | Increased |
| 10 µM this compound | 7 days | N/A | Significantly Increased |
This table summarizes the expected trends based on available data for this compound.[1] Specific percentages can vary between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Apoptosis Analysis by Flow Cytometry.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel. Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for 24 to 48 hours.[1]
-
Cell Harvesting: Collect both adherent and suspension cells. For suspension cells, pellet them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS. After each wash, pellet the cells by centrifugation.
-
Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Materials:
-
Treated and control cells (from Protocol 1, Step 1)
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase A Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells per sample by centrifugation and wash once with PBS.
-
Fixation: a. Resuspend the cell pellet in a small volume of PBS. b. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. c. Incubate the cells at -20°C for at least 2 hours. This step can be extended for several days.[8]
-
Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer. d. Incubate for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to gate the cell populations into G0/G1, S, and G2/M phases.
Protocol 3: Analysis of Myeloid Differentiation by CD11b Staining
This protocol is for monitoring the induction of myeloid differentiation through the surface expression of CD11b.
Materials:
-
Treated and control cells (treatment duration may be extended to 7 days for differentiation studies)[1]
-
PBS containing 2% Fetal Bovine Serum (FACS Buffer)
-
FITC-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest approximately 0.5 x 10^6 cells per sample and wash once with FACS Buffer.
-
Antibody Staining: a. Resuspend the cell pellet in 100 µL of FACS Buffer. b. Add the FITC-conjugated anti-human CD11b antibody or the corresponding isotype control at the manufacturer's recommended concentration. c. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS Buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of FACS Buffer and analyze on a flow cytometer. The percentage of CD11b-positive cells is determined by comparing the fluorescence intensity to the isotype control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing flow cytometry to investigate the cellular effects of this compound. By quantifying apoptosis, cell cycle arrest, and differentiation, researchers can effectively assess the potency and mechanism of action of this and similar compounds, facilitating their development as targeted cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. cdn.bcm.edu [cdn.bcm.edu]
Troubleshooting & Optimization
Troubleshooting Menin-MLL inhibitor-22 instability in solution
Technical Support Center: Menin-MLL Inhibitor-22
This guide provides troubleshooting for common stability issues encountered with this compound (also known as MI-22), a potent small molecule inhibitor of the Menin-MLL protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
If you are having trouble dissolving the inhibitor, consider the following:
-
Solvent Quality: Ensure you are using fresh, anhydrous (moisture-free) DMSO.[1] DMSO is hygroscopic and can absorb water from the air, which may reduce the solubility of organic compounds.[1]
-
Mechanical Assistance: Use vortexing or ultrasonication to aid dissolution.[1] For particularly difficult compounds, ultrasonication for up to an hour may be necessary. Gentle heating (up to 50°C) can also be used as a last resort, but care must be taken to avoid degradation.[1]
-
Centrifugation: Before opening a new vial, centrifuge it briefly to ensure all the powder is at the bottom.[2]
Q2: The inhibitor dissolves in DMSO but precipitates when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?
This is a common issue for hydrophobic small molecules. The solubility in DMSO does not guarantee solubility in an aqueous solution.[3][4]
-
Problem: When a concentrated DMSO stock is added to an aqueous medium, the DMSO concentration is drastically lowered, causing the poorly water-soluble inhibitor to precipitate.[3]
-
Solution 1: Intermediate Dilution: First, perform serial dilutions of your concentrated stock in pure DMSO to get closer to your final working concentration. Then, add this more dilute DMSO stock to your aqueous medium. This helps keep the compound in solution.
-
Solution 2: Final DMSO Concentration: Most cells can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Calculate the highest tolerable volume of DMSO for your experiment and prepare your stock concentration accordingly.
-
Solution 3: Slow Addition & Mixing: Add the DMSO stock to the aqueous solution slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations of the inhibitor that can trigger precipitation.[1]
-
Experimental Control: Always include a vehicle control in your experiments with the same final concentration of DMSO that is used for the inhibitor.[1]
Q3: How should I store my this compound stock solutions to ensure stability?
Proper storage is critical to maintaining the inhibitor's potency.
-
Stock Solution Storage: Prepare aliquots of your stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles.[2]
-
Recommended Temperatures:
-
Powder Form: As a dry powder, the compound is generally stable for up to 3 years when stored at -20°C.[1][2] Before use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Maximum Duration | Reference(s) |
| Dry Powder | -20°C | Up to 3 years | [1][2] |
| DMSO Stock | -20°C | Up to 3 months | [5] |
| DMSO Stock | -80°C | Up to 6 months | [2][6] |
Q4: I'm observing a decrease in the inhibitor's activity over time in my multi-day experiments. Could the compound be degrading?
Yes, instability in aqueous media over several days is possible. This compound has demonstrated good stability in liver microsomes for up to 60 minutes, but long-term stability in cell culture media can vary.[6]
-
Mechanism of Action Note: Some Menin inhibitors have been shown to induce the degradation of the Menin protein itself via the ubiquitin-proteasome pathway.[7][8][9][10] This is part of the inhibitor's mechanism of action and should be distinguished from the chemical instability of the compound itself.
-
Troubleshooting:
-
Replenish the Inhibitor: For long-term experiments (multiple days), consider replacing the medium with freshly diluted inhibitor every 24-48 hours.
-
Conduct a Stability Study: Use an analytical method like HPLC or LC-MS to quantify the concentration of the inhibitor in your experimental medium over the course of your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of this compound powder to room temperature inside a desiccator. Centrifuge the vial briefly to collect all powder at the bottom.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of powder (assuming a Molecular Weight of X g/mol ): Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly. If necessary, use an ultrasonic bath for 15-30 minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.[2][6]
Protocol 2: Assessing Compound Stability in Aqueous Media via HPLC-MS
This protocol provides a general workflow to determine the stability of this compound under your specific experimental conditions.
-
Preparation: Prepare your working solution of the inhibitor by diluting the DMSO stock into your cell culture medium or buffer of choice to the final desired concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). Immediately freeze the collected samples at -80°C until analysis.
-
Sample Processing: At the time of analysis, thaw the samples. If the medium contains proteins (like FBS), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the peak area corresponding to the intact this compound.
-
Data Interpretation: Plot the peak area of the inhibitor against time. A decrease in peak area over time indicates degradation. The percentage of compound remaining can be calculated relative to the T=0 time point.
Visual Guides
Caption: The Menin-MLL signaling pathway and the mechanism of inhibitor action.
Caption: A decision tree for troubleshooting this compound instability.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Menin-MLL Inhibitor-22 Concentration for Primary Patient Samples
Welcome to the technical support center for Menin-MLL inhibitor-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in primary patient samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that disrupts the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] In certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations, the Menin-MLL interaction is crucial for the leukemogenic activity of MLL fusion proteins.[2][3][4] This interaction upregulates the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemia cell proliferation and survival.[1][3][5] By binding to Menin, the inhibitor blocks this interaction, leading to the downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis in malignant cells.[1][2][3]
Q2: What is a recommended starting concentration range for this compound with primary patient samples?
Based on preclinical studies with various Menin-MLL inhibitors in both cell lines and primary patient samples, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1] For highly potent derivatives of Menin-MLL inhibitors, effective concentrations can be in the nanomolar range. For example, the compound MI-3454 has shown GI50 values between 7 to 27 nM in MLL-rearranged leukemia cell lines.[6][7] It is critical to perform a dose-response curve to determine the optimal concentration for each primary patient sample due to inherent biological variability.
Q3: How long should I incubate primary patient samples with the inhibitor?
Incubation times can vary depending on the experimental endpoint. For initial viability and proliferation assays, a 7-day incubation period is often used to observe significant effects.[5][6] For mechanistic studies, such as analyzing changes in gene expression (HOXA9, MEIS1), shorter incubation times of 24 to 72 hours may be sufficient.[1] For differentiation studies, longer incubation periods of 6 to 7 days are common to allow for phenotypic changes.[1][5]
Q4: What are the expected outcomes of successful treatment with this compound in primary leukemia samples?
Successful treatment should result in:
-
Reduced cell proliferation and viability: A dose-dependent decrease in the number of viable leukemia cells.
-
Downregulation of MLL target genes: Decreased mRNA levels of HOXA9 and MEIS1.[1][7][8]
-
Induction of differentiation: Increased expression of myeloid differentiation markers, such as CD11b.[1]
-
Induction of apoptosis and cell cycle arrest: An increase in the apoptotic cell population and arrest in the G0/G1 phase of the cell cycle.[1]
-
Reduced clonogenic efficiency: A decrease in the ability of single cells to form colonies in colony-forming assays.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in control (DMSO-treated) samples | - Poor sample quality (low viability post-thawing)- Suboptimal culture conditions- High DMSO concentration | - Ensure high viability of primary cells after thawing (>80-90%).- Optimize culture medium with appropriate cytokines and growth factors.- Keep the final DMSO concentration below 0.1%. |
| No significant effect of the inhibitor at expected concentrations | - Inhibitor instability- Patient sample heterogeneity (low dependence on Menin-MLL interaction)- Insufficient incubation time | - Prepare fresh inhibitor stock solutions. Store aliquots at -80°C.[1]- Confirm the genetic subtype of the patient sample (e.g., MLL-rearrangement, NPM1 mutation).[4]- Extend the incubation time (e.g., up to 10-14 days for proliferation assays). |
| Inconsistent results between different patient samples | - Inherent biological variability among patients- Differences in disease stage or prior treatment | - Test a wide range of inhibitor concentrations for each new patient sample.- Group patient samples based on genetic markers for more consistent analysis.- Increase the number of patient samples to account for variability. |
| Difficulty in measuring target gene downregulation | - Inefficient RNA extraction from primary cells- Suboptimal qPCR primer design- Short inhibitor incubation time | - Use a reliable RNA extraction kit optimized for primary hematopoietic cells.- Validate qPCR primers for efficiency and specificity.- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point for measuring gene expression changes. |
Data Presentation: In Vitro Efficacy of Menin-MLL Inhibitors
The following tables summarize the in vitro efficacy of various Menin-MLL inhibitors in different leukemia cell lines, which can serve as a reference for expected potency.
Table 1: IC50 Values of Menin-MLL Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay | Reference |
| This compound | Menin-MLL Interaction | 7 | Biochemical | [1] |
| MI-463 | Menin-MLL Interaction | ~15 | Fluorescence Polarization | [10] |
| MI-503 | Menin-MLL Interaction | ~15 | Fluorescence Polarization | [10] |
| MI-1481 | Menin-MLL Interaction | 3.6 | Fluorescence Polarization | [10] |
| MIV-6R | Menin-MLL Interaction | 56 | Biochemical | [11] |
| MI-2-2 | Menin-MLL Interaction (MBM1) | 46 | Biochemical | [12] |
| MI-3454 | Menin-MLL Interaction | 0.51 | Biochemical | [7] |
Table 2: GI50 (50% Growth Inhibition) Values in Leukemia Cell Lines
| Inhibitor | Cell Line (Genetic Background) | GI50 (nM) | Reference |
| This compound | MV4;11 (MLL-AF4) | 300 | [1] |
| MI-503 | MLL-rearranged cell lines | 200-500 | [10] |
| MI-3454 | MV-4-11 (MLL-AF4) | 7-27 | [6] |
| MI-3454 | MOLM-13 (MLL-AF9) | 7-27 | [6] |
| MI-3454 | KOPN-8 (MLL-ENL) | 7-27 | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed primary patient mononuclear cells in 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well in appropriate culture medium supplemented with cytokines.
-
Inhibitor Treatment: Add this compound at a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in triplicate. Include a DMSO-only control.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO control and calculate the GI50 value using appropriate software.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment: Culture primary patient cells with and without different concentrations of this compound for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.
Visualizations
Caption: Menin-MLL signaling pathway and inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.org [mdanderson.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential off-target effects of Menin-MLL inhibitor-22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Menin-MLL inhibitors, with a focus on identifying and characterizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Menin-MLL inhibitor?
A Menin-MLL inhibitor is a small molecule designed to disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4][5] Menin acts as a critical cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[4][5] By binding to Menin, the inhibitor prevents its association with MLL fusion proteins, thereby inhibiting the transcription of downstream target genes like HOXA9 and MEIS1 that are essential for leukemogenesis.[4][6] This leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[4][7][8]
Q2: I am not seeing the expected downstream effects on target genes (HOXA9, MEIS1) after treating my cells with a Menin-MLL inhibitor. What could be the reason?
Several factors could contribute to a lack of downstream effects. First, confirm the inhibitor's activity and the cellular context.
-
Cell Line Specificity: Menin-MLL inhibitors are most effective in cell lines with MLL rearrangements (e.g., MOLM-13, MV4;11).[7][9] Cell lines lacking these rearrangements (e.g., K562, HL-60) are generally not responsive.[9][10]
-
Inhibitor Potency and Concentration: Ensure you are using the inhibitor at an effective concentration. The IC50 for cell proliferation can be in the low nanomolar range for potent inhibitors in sensitive cell lines.[7][9] Refer to the specific inhibitor's datasheet for recommended concentration ranges.
-
Time Course of Treatment: The downregulation of target genes like HOXA9 and MEIS1 can be time-dependent. Significant changes in gene expression may be observed after 48 hours to 7 days of treatment.[4][7]
-
Compound Stability: Verify the stability and proper storage of your Menin-MLL inhibitor. Degradation can lead to a loss of activity.
Q3: My Menin-MLL inhibitor is showing toxicity in cell lines that do not have MLL rearrangements. Could this be due to off-target effects?
Yes, cytotoxicity in non-MLL rearranged cell lines is a strong indicator of potential off-target effects.[11] While highly selective Menin-MLL inhibitors should have minimal impact on these cells, off-target binding to other cellular proteins can induce toxicity.[9][10] It is recommended to perform further analysis to identify these off-target interactions.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects are influencing your experimental results, the following troubleshooting guide provides a systematic approach to identify and characterize them.
Step 1: Confirm On-Target Engagement in a Relevant Cellular Context
Before investigating off-target effects, it is crucial to confirm that the inhibitor is engaging its intended target, Menin, within the cell.
Experiment: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[12] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Detailed Experimental Protocol: CETSA
-
Cell Treatment: Treat your MLL-rearranged cell line (e.g., MOLM-13) with the Menin-MLL inhibitor at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Analyze the amount of soluble Menin in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble Menin as a function of temperature for each inhibitor concentration. An increase in the thermal stability of Menin in the presence of the inhibitor confirms target engagement.[12]
Expected Outcome: A dose-dependent shift in the melting curve of Menin to higher temperatures indicates direct binding of the inhibitor to Menin in the cellular environment.[12]
Step 2: Broad-Spectrum Profiling to Identify Potential Off-Targets
If on-target engagement is confirmed but anomalous effects are still observed, broad-spectrum profiling techniques can help identify unintended molecular targets.
A. Proteome-Wide Thermal Shift Assays
These methods extend the principle of CETSA to the entire proteome to identify proteins that are thermally stabilized or destabilized upon compound treatment.[13][14][15]
Experimental Workflow: Proteome-Wide Thermal Shift Assay
Caption: Workflow for proteome-wide identification of off-targets.
B. Kinase Profiling
Since kinases are a common class of off-targets for small molecule inhibitors, performing a kinome scan is a valuable step.[16][17][18]
Experiment: KINOMEscan™
This is a commercially available competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[19][20]
Detailed Experimental Protocol: KINOMEscan™ (General Principle)
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured.
-
Procedure: The Menin-MLL inhibitor is screened at a defined concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. A dissociation constant (Kd) can be determined for significant hits.
Quantitative Data Summary
The following tables summarize hypothetical data from off-target profiling experiments.
Table 1: Proteome-Wide Thermal Shift Assay Hits
| Protein | Function | ΔTm (°C) with 1 µM Inhibitor | Putative Interaction |
| MEN1 | Scaffolding protein | +5.2 | On-Target |
| CDK9 | Kinase | +3.1 | Potential Off-Target |
| BRD4 | Bromodomain protein | +2.5 | Potential Off-Target |
| GSR | Enzyme | -2.8 | Potential Off-Target (Destabilization) |
Table 2: KINOMEscan™ Profiling Results (Top Hits)
| Kinase Target | Percent of Control @ 10 µM | Kd (nM) |
| CDK9 | 5% | 150 |
| AURKA | 12% | 800 |
| GSK3B | 25% | >1000 |
Step 3: Validate and Characterize Putative Off-Target Interactions
Once potential off-targets are identified, it is essential to validate these interactions and understand their functional consequences.
A. Validation of Direct Binding
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the inhibitor with the purified off-target protein.
B. Cellular Functional Assays
-
Target-Specific Cellular Assays: If the off-target is a kinase, assess the phosphorylation of its known substrates in cells treated with the Menin-MLL inhibitor.
-
Phenotypic Assays: Use techniques like CRISPR-Cas9 to knock out the putative off-target gene and assess whether this phenocopies the observed anomalous effects of the inhibitor.[11]
Signaling Pathway and Experimental Workflow Diagrams
Menin-MLL Signaling Pathway
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Logical Workflow for Off-Target Identification
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Mechanisms of Acquired Resistance to Menin-MLL Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Menin-MLL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Menin-MLL inhibitors?
Acquired resistance to Menin-MLL inhibitors primarily occurs through two main avenues:
-
On-target mutations: The most frequently observed mechanism is the acquisition of somatic mutations in the MEN1 gene, which encodes the Menin protein. These mutations typically occur at the drug-binding interface, reducing the affinity of the inhibitor for Menin without significantly impacting the interaction between Menin and MLL1.[1][2][3][4] This allows the Menin-MLL1 complex to remain on the chromatin and continue its oncogenic activity.[1]
-
Non-genetic mechanisms: In a significant portion of resistance cases (estimated around 60%), the MEN1 gene remains unaltered.[5][6] These non-genetic resistance mechanisms can involve transcriptional reprogramming, where leukemia cells adapt to the inhibitor by altering their gene expression programs.[1] One identified mechanism involves the epigenetic regulator Polycomb Repressive Complex 1.1 (PRC1.1), where its depletion can lead to resistance through the aberrant activation of oncogenes like MYC.[5][7]
Q2: Which specific MEN1 mutations have been identified in patients with acquired resistance?
Several recurrent somatic mutations in MEN1 have been identified in patients who have relapsed after treatment with Menin inhibitors. These mutations are often found at key residues within the drug-binding pocket of the Menin protein. Commonly reported mutations include those affecting amino acid residues M327, G331, and T349.[1][2][3] Specific mutations such as M327I, M327V, G331R, G331D, and T349M have been documented.[1][8]
Q3: Do all Menin inhibitors have the same susceptibility to resistance mutations?
While some MEN1 mutations can confer resistance to multiple Menin inhibitors, the degree of resistance can vary depending on the chemical structure of the inhibitor.[2][4] For instance, mutations at the M327 residue have been shown to have a class effect, reducing the binding of several different Menin-MLL inhibitors.[2][3] However, some next-generation inhibitors, such as JNJ-75276617 (bleximenib), have been shown to be effective against certain MEN1 mutations that cause resistance to other inhibitors like revumenib.[9]
Q4: What are the downstream effects of MEN1 resistance mutations on cellular signaling?
MEN1 resistance mutations prevent the inhibitor-induced displacement of the Menin-MLL1 complex from chromatin.[1][10] This leads to the continued expression of key MLL target genes, such as MEIS1 and HOXA genes, which are crucial for leukemogenesis.[1][11] In contrast, non-genetic resistance mechanisms may involve a decrease in the expression of these canonical MLL target genes, accompanied by an increase in the expression of myeloid differentiation genes, suggesting a shift to a state that can tolerate the partial inhibition of the Menin-MLL1 program.[1]
Troubleshooting Guides
Problem 1: My MLL-rearranged or NPM1-mutant cell line is showing reduced sensitivity to a Menin-MLL inhibitor after prolonged culture.
-
Possible Cause 1: Acquisition of MEN1 mutations.
-
Troubleshooting Step 1: Sequence the MEN1 gene. Perform Sanger sequencing or next-generation sequencing of the MEN1 coding region in your resistant cell line to identify potential mutations in the drug-binding pocket. Compare the sequence to the parental, sensitive cell line.
-
Troubleshooting Step 2: Test alternative inhibitors. If a specific MEN1 mutation is identified, test the sensitivity of the resistant cells to a panel of structurally distinct Menin-MLL inhibitors. Some inhibitors may retain activity against certain mutants.[9]
-
-
Possible Cause 2: Emergence of non-genetic resistance.
-
Troubleshooting Step 1: Perform RNA-sequencing. Compare the global gene expression profiles of the resistant and sensitive cell lines. Look for significant transcriptional reprogramming, such as the downregulation of canonical MLL target genes and the upregulation of differentiation markers or alternative oncogenic pathways like MYC.[1][5][7]
-
Troubleshooting Step 2: Investigate epigenetic changes. Use techniques like ChIP-seq to assess changes in chromatin occupancy of Menin, MLL, and other epigenetic modifiers at key gene loci.[1][12] A CRISPR screen targeting epigenetic regulators could also help identify key drivers of resistance.[5]
-
Troubleshooting Step 3: Explore combination therapies. Based on the identified bypass pathways, consider testing combinations of the Menin-MLL inhibitor with other targeted agents. For example, if MYC is upregulated, inhibitors of MYC signaling could be explored.[7] Combination with BCL-2 inhibitors like venetoclax has also been suggested to overcome resistance.[5][7]
-
Problem 2: I am not observing the expected downregulation of MLL target genes (e.g., MEIS1, HOXA9) after treating my cells with a Menin-MLL inhibitor, despite seeing an anti-proliferative effect.
-
Possible Cause: The anti-proliferative effect may be off-target or the specific MLL target genes you are probing are not the primary drivers in your model.
-
Troubleshooting Step 1: Validate on-target activity. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is engaging with the Menin protein in your cells.[13]
-
Troubleshooting Step 2: Broaden your analysis of MLL target genes. Use a more comprehensive method like RNA-seq or a qRT-PCR array to assess the expression of a wider panel of known MLL target genes.[12][14] The specific set of regulated genes can be context-dependent.
-
Troubleshooting Step 3: Perform ChIP-seq. Directly assess the inhibitor's ability to displace the Menin-MLL complex from the chromatin at the promoters of the target genes .[1][12]
-
Quantitative Data Summary
Table 1: In Vitro Activity of Menin-MLL Inhibitors Against Wild-Type and Mutant Cell Lines
| Inhibitor | Cell Line | MEN1 Status | GI50 (nM) | IC50 (nM) | Reference |
| Revumenib (SNDX-5613) | MOLM13 | Wild-Type | - | - | [1] |
| MOLM13-MEN1M327I | M327I | >1000 | - | [1] | |
| MV4;11 | Wild-Type | - | - | [1] | |
| MV4;11-MEN1M327I | M327I | >1000 | - | [1] | |
| VTP50469 | MOLM13 | Wild-Type | - | <10 | [12] |
| RS4;11 | Wild-Type | - | <10 | [12] | |
| MI-3454 | MOLM13 | Wild-Type | 7 | - | [11] |
| MV4;11 | Wild-Type | 10 | - | [11] | |
| MI-503 | HepG2 | Wild-Type | - | ~14 | |
| M-525 | MOLM13 | Wild-Type | <10 | - |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Dashes indicate data not provided in the cited source.
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine Inhibitor Sensitivity
-
Objective: To assess the effect of a Menin-MLL inhibitor on the proliferation of leukemia cell lines.
-
Methodology:
-
Seed leukemia cells (e.g., MOLM13, MV4;11) in a 96-well plate at a density of approximately 1 x 104 cells per well.[15]
-
Treat the cells with a serial dilution of the Menin-MLL inhibitor or DMSO as a vehicle control.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7 to 12 days.[13][15] Media and inhibitor may need to be replenished every 3-4 days.[15]
-
At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the DMSO-treated control wells and plot the results as a dose-response curve to calculate the GI50 or IC50 value.[15]
-
2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to Assess Menin-MLL Occupancy
-
Objective: To determine the genome-wide chromatin occupancy of Menin and MLL and assess their displacement by an inhibitor.
-
Methodology:
-
Treat leukemia cells with the Menin-MLL inhibitor or DMSO for a specified time (e.g., 3 days).[12]
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Incubate the sheared chromatin overnight with an antibody specific to Menin or MLL1.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.
-
Purify the DNA.
-
Prepare the DNA for sequencing by ligating adapters and performing PCR amplification.
-
Sequence the DNA libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of the genome enriched for Menin or MLL1 binding and compare the occupancy between inhibitor-treated and control samples.[1][12]
-
Visualizations
Caption: Action of Menin-MLL inhibitors and a key resistance mechanism.
Caption: Workflow for a CRISPR screen to identify resistance genes.
Caption: Logical relationships of resistance mechanisms to Menin-MLL inhibitors.
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Menin-MLL inhibitor-22 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Menin-MLL inhibitor-22 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as compound C20, is an orally active small molecule that potently inhibits the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1][2] By binding to Menin, it disrupts the formation of the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of leukemia cells with MLL rearrangements.[1][3]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines harboring MLL gene rearrangements. A common example is the MV4;11 cell line, which has the MLL-AF4 fusion.[1] The inhibitor has demonstrated potent activity in inhibiting the growth of such MLL-rearranged leukemia cells.[1]
Q3: What are the expected biological effects of treating sensitive cells with this compound?
Treatment of sensitive leukemia cells with this compound is expected to result in:
-
Inhibition of cell proliferation: The compound has been shown to inhibit the growth of MV4;11 cells.[1]
-
Induction of apoptosis: The inhibitor can trigger programmed cell death in susceptible cancer cells.[1]
-
Induction of cell differentiation: It can promote the differentiation of leukemia cells, as indicated by an increase in myeloid differentiation markers like CD11b.[1]
-
Cell cycle arrest: The inhibitor can cause cells to arrest in the G0/G1 phase of the cell cycle.[1]
-
Downregulation of MLL target genes: A decrease in the expression of genes like HOXA9 and MEIS1 is a key indicator of on-target activity.[1]
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Unexpected Results in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Action |
| No or low cytotoxicity observed in MLL-rearranged cells. | 1. Suboptimal inhibitor concentration: The concentration used may be too low to elicit a response. 2. Incorrect cell seeding density: Cell density can affect the apparent potency of a compound. 3. Cell line integrity: The cell line may have lost its MLL-rearranged phenotype or developed resistance. 4. Inhibitor degradation: Improper storage or handling may have compromised the inhibitor's activity. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize cell seeding density for your specific cell line and assay duration. 3. Verify the MLL rearrangement status of your cell line and check for MEN1 mutations if resistance is suspected. 4. Prepare a fresh stock of the inhibitor from a new vial and store it properly. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the plate: Evaporation or temperature gradients can affect cells in the outer wells. 3. Incomplete inhibitor solubilization: The inhibitor may not be fully dissolved in the media. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with media to minimize edge effects. 3. Ensure the inhibitor stock solution is fully dissolved and well-mixed into the culture medium before adding to the cells. |
| Cytotoxicity observed in non-MLL-rearranged (negative control) cells. | 1. Off-target effects: At high concentrations, the inhibitor may have off-target activities. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Test a range of concentrations to identify a therapeutic window with minimal off-target effects. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. |
| Inconsistent gene expression results (e.g., no downregulation of HOXA9/MEIS1). | 1. Timing of analysis: The time point for RNA extraction may be too early or too late to observe the expected changes. 2. Poor RNA quality: Degraded RNA can lead to inaccurate RT-qPCR results. 3. Inefficient knockdown: The inhibitor may not be effectively disrupting the Menin-MLL interaction in your specific experimental setup. | 1. Perform a time-course experiment to determine the optimal time point for analyzing gene expression changes. 2. Assess RNA integrity before performing RT-qPCR. 3. Verify on-target activity by performing a co-immunoprecipitation experiment to confirm the disruption of the Menin-MLL interaction. |
Unexpected Results in In Vivo (Xenograft) Studies
| Observed Problem | Potential Cause | Recommended Action |
| Lack of tumor growth inhibition. | 1. Suboptimal dosing or schedule: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations. 2. Poor bioavailability: The inhibitor may not be efficiently absorbed or may be rapidly metabolized. 3. Tumor resistance: The xenografted cells may have acquired resistance to the inhibitor. | 1. Optimize the dose and administration schedule based on pharmacokinetic and pharmacodynamic studies. 2. Assess the pharmacokinetic properties of the inhibitor in your animal model. 3. Analyze the tumors for potential resistance mechanisms, such as mutations in the MEN1 gene. |
| Toxicity in treated animals (e.g., weight loss, lethargy). | 1. On-target toxicity: The inhibitor may have effects on normal tissues where the Menin-MLL interaction is important. 2. Off-target toxicity: The inhibitor may be interacting with other proteins, leading to adverse effects. | 1. Reduce the dose or modify the treatment schedule. 2. Conduct further studies to identify potential off-target interactions. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Menin-MLL Interaction) | 7 nM | - | [1][2] |
| IC50 (Cell Growth) | 0.3 µM | MV4;11 | [1][2] |
Table 2: In Vivo Activity of this compound
| Dose and Schedule | Model | Observed Effect | Reference |
| 6 mg/kg and 30 mg/kg; p.o.; every second day for 16 days | MV4;11 subcutaneous xenograft | Potent antitumor activity | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Addition: Add 5 µL of PI staining solution.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Differentiation (CD11b Staining) Assay
-
Cell Treatment: Treat leukemia cells with this compound for an extended period (e.g., 7 days) to induce differentiation.
-
Cell Harvesting: Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Antibody Staining: Resuspend the cells in staining buffer and add a fluorochrome-conjugated anti-CD11b antibody.
-
Incubation: Incubate for 30-60 minutes at 2-8°C in the dark.
-
Washing: Wash the cells to remove unbound antibody.
-
Analysis: Resuspend the cells in staining buffer and analyze by flow cytometry.
Gene Expression (RT-qPCR) Analysis for HOXA9 and MEIS1
-
Cell Treatment and RNA Extraction: Treat cells with this compound. At the desired time point, harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers and probes specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
References
Adjusting Menin-MLL inhibitor-22 dosage to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitor-22. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule that disrupts the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] In MLL-rearranged (MLL-r) leukemias, the fusion proteins created by chromosomal translocations involving the KMT2A (formerly MLL) gene are dependent on their interaction with Menin to drive the expression of key downstream target genes, such as HOXA9 and MEIS1.[2][3][4] By binding to Menin, the inhibitor prevents the recruitment of the MLL fusion protein to the chromatin, leading to the downregulation of these target genes. This, in turn, induces differentiation and apoptosis in the leukemic cells.[2][3]
Q2: What are the recommended cell lines for studying the efficacy of this compound?
A2: Cell lines with MLL rearrangements are highly sensitive to Menin-MLL inhibitors. Recommended cell lines include:
-
MV4-11: A human biphenotypic B myelomonocytic leukemia cell line with a t(4;11)(q21;q23) translocation, resulting in the MLL-AF4 fusion protein.[2]
-
MOLM-13: A human acute myeloid leukemia (AML) cell line with a t(9;11)(p22;q23) translocation, resulting in the MLL-AF9 fusion protein.[1][3]
-
KOPN-8: A human B-cell precursor leukemia cell line with a t(11;19)(q23;p13.3) translocation, resulting in the MLL-ENL fusion protein.
-
SEM: A human B-cell precursor leukemia cell line with a t(4;11)(q21;q23) translocation, resulting in the MLL-AF4 fusion protein.
Cell lines without MLL rearrangements, such as HL-60, can be used as negative controls to demonstrate the inhibitor's specificity.[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[5] For in vivo studies, a common vehicle formulation is a suspension in 0.5% carboxymethylcellulose with 0.25% Tween 80 in water.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments
Q4: I am not observing the expected decrease in cell viability in my MLL-rearranged cell line after treatment with this compound. What could be the issue?
A4: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time:
-
Verify IC50 values: The half-maximal inhibitory concentration (IC50) for this compound in MV4-11 cells is approximately 0.3 µM.[2] Ensure you are using a relevant concentration range in your dose-response experiments.
-
Duration of treatment: The effects of Menin-MLL inhibitors on cell viability are often time-dependent. While some effects on gene expression can be seen within 24 hours, significant apoptosis and differentiation may take several days.[2][3] Consider extending your treatment duration to 72 hours or longer.
-
-
Cell Health and Seeding Density:
-
Cell viability at seeding: Ensure your cells are healthy and have high viability (>90%) before starting the experiment.
-
Logarithmic growth phase: Cells should be in the logarithmic growth phase to be most sensitive to treatment.
-
Optimal seeding density: Seeding density can affect the outcome of viability assays. Optimize the cell number per well for your specific cell line and assay duration.
-
-
Inhibitor Integrity:
-
Proper storage: Confirm that the inhibitor has been stored correctly to maintain its activity.[2]
-
Fresh dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Q5: I am having trouble with my clonogenic assay using leukemia suspension cells. The colonies are clumping together or difficult to count. How can I improve this?
A5: Clonogenic assays with suspension cells in semi-solid media like methylcellulose can be challenging. Here are some tips to improve your results:
-
Preventing Cell Clumping:
-
Single-cell suspension: The most critical step is to start with a true single-cell suspension. After trypsinization (if applicable) or gentle pipetting, pass the cells through a 40 µm cell strainer to remove clumps.[6]
-
DNase I treatment: Cell lysis during preparation can release DNA, which is sticky and causes clumping.[7] Consider treating your cell suspension with DNase I (around 100 µg/mL) for 15 minutes at room temperature to break down extracellular DNA.[6]
-
Gentle handling: Avoid vigorous pipetting or vortexing, which can damage cells and lead to the release of DNA.[7]
-
-
Optimizing Plating and Scoring:
-
Viscosity of methylcellulose: Ensure the methylcellulose is at the correct viscosity to prevent cells from settling at the bottom and forming a monolayer.
-
Even cell distribution: After adding the cells to the methylcellulose, vortex the tube gently but thoroughly to ensure an even distribution before plating.
-
Plating density: Optimize the number of cells plated per dish. Too many cells will result in overlapping colonies that are impossible to count accurately.[8]
-
Colony morphology: Familiarize yourself with the expected colony morphology for your cell line. Leukemic colonies can be diffuse and may require careful microscopic evaluation to distinguish them from clumps of dead cells.[9] Staining the colonies with a viability stain like iodonitrotetrazolium chloride (INT) can aid in visualization.
-
In Vivo Experiments
Q6: I am planning an in vivo study with this compound. What are some key considerations for dosing and monitoring?
A6: In vivo studies require careful planning and monitoring. Here are some important points:
-
Formulation and Dosing:
-
Vehicle selection: A common vehicle for oral gavage of similar compounds is a suspension in 0.5% carboxymethylcellulose with 0.25% Tween 80 in water.[1] It is crucial to ensure the inhibitor is homogenously suspended before each administration.
-
Dose selection: In a subcutaneous xenograft model using MV4-11 cells, this compound showed potent antitumor activity at doses of 6 mg/kg and 30 mg/kg administered orally every other day.[2] Dose-finding studies are recommended to determine the optimal dose and schedule for your specific model.
-
-
Monitoring for Efficacy:
-
Tumor volume: For subcutaneous xenograft models, regularly measure tumor volume.
-
Bioluminescence imaging: For disseminated leukemia models, bioluminescence imaging can be used to monitor disease burden if the cells are engineered to express luciferase.
-
Flow cytometry: Peripheral blood, bone marrow, and spleen can be analyzed by flow cytometry for the percentage of leukemic cells.
-
-
Monitoring for Toxicity:
-
Body weight and clinical signs: Monitor the body weight and overall health of the animals daily. Weight loss, ruffled fur, and lethargy can be signs of toxicity.
-
Differentiation Syndrome (DS): This is a known class effect of Menin inhibitors.[10][11] In preclinical models, signs can include respiratory distress and lethargy. If DS is suspected, temporary cessation of treatment and administration of corticosteroids may be necessary.[12][13]
-
Q7: My in vivo study is showing high variability in drug exposure between animals. What could be the cause?
A7: Variability in pharmacokinetic (PK) data is a common challenge in in vivo studies. Potential causes include:
-
Formulation Issues:
-
Inadequate suspension: If the inhibitor is not uniformly suspended in the vehicle, some animals may receive a higher or lower dose. Ensure thorough mixing of the formulation before and during dosing.
-
Stability of the formulation: Assess the stability of your formulation over the course of the experiment.
-
-
Dosing Technique:
-
Inaccurate oral gavage: Ensure proper oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the lungs.
-
-
Animal-to-Animal Variation:
-
Metabolism: There can be natural variations in drug metabolism between individual animals.
-
Food and water intake: Differences in food and water consumption can affect drug absorption.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | MLL Fusion | Assay Type | IC50 | Reference |
| MV4-11 | MLL-AF4 | Cell Growth Inhibition (MTT) | 0.3 µM | [2] |
| - | - | Menin-MLL Interaction (Biochemical) | 7 nM | [2] |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dose | Route of Administration | Dosing Schedule | Outcome | Reference |
| 6 mg/kg | Oral gavage | Every other day for 16 days | Reduced tumor volume | [2] |
| 30 mg/kg | Oral gavage | Every other day for 16 days | Reduced tumor volume | [2] |
Experimental Protocols
A detailed methodology for a cell viability assay using MTT is provided below as an example.
Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Menin-MLL Signaling in Normal and Leukemic States and the Effect of this compound.
Caption: Troubleshooting Workflows for In Vitro and In Vivo Experiments with this compound.
References
- 1. IKAROS and MENIN Coordinate Therapeutically Actionable Leukaemogenic Gene Expression in MLL-r Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akadeum.com [akadeum.com]
- 6. stemcell.com [stemcell.com]
- 7. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of two clonogenic assays for determining cell growth patterns in childhood acute myeloid leukemia: relationships to clinical findings and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Differentiation Syndrome in Promyelocytic Leukemia: Clinical Presentation, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
Cell line-specific responses to Menin-MLL inhibitor-22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Menin-MLL inhibitor-22 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active small molecule that potently inhibits the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins with an IC50 of 7 nM.[1] By binding to the Menin protein, the inhibitor disrupts the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins.[1][2] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][3] Consequently, treatment with this compound can induce cell cycle arrest at the G0/G1 phase, promote apoptosis, and trigger differentiation of leukemia cells.[1]
Q2: In which cell lines is this compound expected to be most effective?
This compound and similar Menin-MLL inhibitors are most effective in cancer cell lines harboring MLL gene rearrangements (MLL-r), such as those found in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Cell lines with wild-type MLL are generally not sensitive to these inhibitors. The inhibitor has shown potent activity in the MV4;11 cell line (MLL-AF4 rearrangement) with an IC50 of 0.3 µM.[1] In contrast, the HL-60 cell line, which does not have an MLL rearrangement, is significantly less sensitive, with an IC50 greater than 10 µM.[1]
Q3: What are the known mechanisms of resistance to Menin-MLL inhibitors?
A primary mechanism of acquired resistance to Menin-MLL inhibitors involves the development of somatic mutations in the MEN1 gene, which encodes the Menin protein. These mutations can interfere with the binding of the inhibitor to Menin, thereby reducing its efficacy. Other potential mechanisms of resistance that are not dependent on MEN1 mutations are also being investigated.
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of cell proliferation in a known MLL-rearranged cell line. | Inhibitor degradation: Improper storage or handling of the inhibitor. | Ensure the inhibitor has been stored correctly at the recommended temperature and protected from light. Prepare fresh stock solutions. |
| Cell line integrity: The cell line may have lost the MLL rearrangement over time or has been misidentified. | Perform STR profiling to authenticate the cell line. Confirm the presence of the MLL rearrangement using cytogenetics or FISH. | |
| Suboptimal experimental conditions: Incorrect seeding density, inhibitor concentration, or incubation time. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Perform a dose-response curve with a wider range of inhibitor concentrations. Extend the incubation time (e.g., up to 7 days).[1] | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or growth media. | Use cells within a consistent and low passage number range. Standardize cell seeding and harvesting procedures. Ensure consistency in media composition and supplements. |
| Inhibitor stock variability: Degradation of the inhibitor in the stock solution. | Prepare fresh stock solutions of the inhibitor for each experiment or use aliquots that have not been subjected to multiple freeze-thaw cycles. | |
| Downstream targets (HOXA9, MEIS1) are not downregulated after treatment. | Insufficient treatment time or concentration: The inhibitor may not have had enough time or concentration to exert its effect on gene expression. | Increase the incubation time (e.g., 24-48 hours) and/or the inhibitor concentration.[1] |
| Inefficient protein extraction or degradation: Problems with the western blot procedure. | Use a fresh lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and incubation times. | |
| Unexpected toxicity in control cell lines. | Off-target effects: At high concentrations, the inhibitor may have off-target effects. | Use the lowest effective concentration of the inhibitor as determined by dose-response experiments. Include a positive control (sensitive MLL-r cell line) and a negative control (insensitive wild-type MLL cell line) to assess specificity. |
Quantitative Data
Table 1: Cell Line-Specific IC50/GI50 Values for Menin-MLL Inhibitors
| Inhibitor | Cell Line | MLL Status | IC50/GI50 (µM) | Reference |
| This compound (C20) | MV4;11 | MLL-AF4 | 0.3 | [1] |
| HL-60 | Wild-Type | >10 | [1] | |
| MI-2 | MV4;11 | MLL-AF4 | 9.5 | [2] |
| KOPN-8 | MLL-ENL | 7.2 | [2] | |
| ML-2 | MLL-AF6 | 8.7 | [2] | |
| MonoMac6 | MLL-AF9 | 18 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cell lines in a 96-well format.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MV4;11)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the desired inhibitor concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis for Downstream Targets
This protocol is for detecting changes in the protein levels of Menin-MLL downstream targets, such as HOXA9 and MEIS1, following inhibitor treatment.
Materials:
-
This compound
-
MLL-rearranged cell line (e.g., MOLM-13)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate time (e.g., 24-48 hours).
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HOXA9, anti-MEIS1, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for Menin-MLL inhibitor experiments.
References
Validation & Comparative
A Comparative Guide to Menin-MLL Inhibitors: Menin-MLL inhibitor-22 versus Revumenib (SNDX-5613) in AML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Menin-Mixed Lineage Leukemia (MLL) inhibitors, Menin-MLL inhibitor-22 and revumenib (SNDX-5613), in the context of Acute Myeloid Leukemia (AML) models. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the current landscape of these targeted therapies.
Introduction
Menin inhibitors are a promising class of targeted therapies for genetically defined subsets of acute leukemia, particularly those harboring KMT2A (formerly MLL) rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] The interaction between the scaffold protein menin and the KMT2A protein is crucial for the leukemogenic activity of KMT2A fusion proteins and the aberrant expression of downstream targets like HOXA9 and MEIS1, which drive leukemogenesis.[3][4][5] By disrupting the menin-KMT2A interaction, these inhibitors aim to reverse this oncogenic program, leading to differentiation and apoptosis of leukemia cells.[6][7]
This guide focuses on a comparative analysis of this compound, a preclinical compound, and revumenib (SNDX-5613), a first-in-class menin inhibitor with recent FDA approval for relapsed or refractory (R/R) KMT2Ar acute leukemia.[7][8]
Data Presentation
Table 1: In Vitro Efficacy in AML Cell Lines
| Parameter | This compound | Revumenib (SNDX-5613) |
| Target | Menin-MLL Interaction | Menin-MLL Interaction |
| IC50 (Menin-MLL Interaction) | 7 nM[9] | 0.149 nM (Ki)[10] |
| Cell Line | MV4-11 (KMT2Ar) | MV4-11 (KMT2Ar) |
| IC50 (Cell Growth/Viability) | 0.3 µM[9] | 10-20 nM[11] |
| Other Sensitive Cell Lines | Not publicly available | MOLM-13, RS4;11, KOPN-8 (IC50s 10-20 nM)[11], OCI-AML3 (NPM1m)[12] |
Table 2: Mechanistic Effects in AML Models
| Mechanism | This compound (in MV4-11 cells) | Revumenib (SNDX-5613) (in various AML models) |
| HOXA9 & MEIS1 Expression | Decreases expression[9] | Downregulates expression[13][14] |
| Cell Differentiation | Induces myeloid differentiation (increased CD11b)[9] | Induces hematopoietic differentiation[5] |
| Apoptosis | Induces apoptosis[9] | Induces apoptosis[4] |
| Cell Cycle | Induces G0/G1 cell cycle arrest[9] | Information not readily available in preclinical context |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Parameter | This compound | Revumenib (SNDX-5613) |
| Model | MV4-11 subcutaneous xenograft | MOLM-13 disseminated xenografts[10] |
| Dosing | 6 mg/kg and 30 mg/kg; p.o.; every second day for 16 days[9] | Dosing information in specific preclinical studies varies |
| Effect | Reduced tumor volume[9] | Significant survival benefit and leukemic control[10] |
Note: The available data for this compound is significantly more limited than for revumenib, which has undergone extensive clinical development. Direct head-to-head comparative studies are not publicly available.
Experimental Protocols
Menin-MLL Interaction Assay (Fluorescence Polarization)
A fluorescence polarization (FP) assay is a common method to measure the inhibition of the menin-MLL interaction.
-
Reagents: Purified recombinant human menin protein, a fluorescein-labeled peptide derived from the MLL binding motif (e.g., FLSN-MLL), assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20), and the test inhibitors (this compound or revumenib) at various concentrations.
-
Procedure:
-
Add a constant concentration of menin and the fluorescent MLL peptide to the wells of a microplate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from menin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or revumenib for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cell growth inhibition is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Gene Expression Analysis (Quantitative RT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of target genes such as HOXA9 and MEIS1.
-
Cell Treatment and RNA Extraction: Treat AML cells with the inhibitors for a defined period. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction mixture includes cDNA, primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes in treated versus untreated cells after normalization to the housekeeping gene.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat AML cells with the inhibitors. Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: The data is plotted as a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. The percentage of cells in each phase is quantified.
In Vivo AML Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of the inhibitors.
-
Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with AML cells (e.g., MV4-11).
-
Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), the mice are randomized into treatment and control groups. The inhibitors are administered orally at specified doses and schedules.
-
Monitoring: Tumor volume (for subcutaneous models) and overall survival are monitored. For disseminated models, leukemia burden can be assessed by flow cytometry of peripheral blood or bone marrow.
-
Endpoint Analysis: At the end of the study, tumors or tissues can be harvested for further analysis, such as gene expression or protein analysis.
Visualizations
Caption: Signaling pathway of Menin-MLL interaction and its inhibition.
Caption: Experimental workflow for preclinical evaluation of Menin-MLL inhibitors.
References
- 1. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 2. targetedonc.com [targetedonc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 7. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Menin-MLL Inhibitors with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Menin-MLL inhibitors in combination with standard chemotherapy agents for the treatment of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements (MLLr) or NPM1 mutations (NPM1c). Due to the limited public data on a specific "Menin-MLL inhibitor-22," this guide utilizes published data from well-characterized Menin-MLL inhibitors such as revumenib (SNDX-5613) and ziftomenib (KO-539) as representative examples of this drug class.
Executive Summary
Menin-MLL inhibitors are a novel class of targeted therapies that disrupt the critical interaction between menin and the MLL1 protein (or its fusion products), which is essential for the leukemogenic gene expression program in specific AML subtypes. Preclinical and emerging clinical data strongly suggest that combining Menin-MLL inhibitors with standard-of-care chemotherapies, such as the "7+3" regimen (cytarabine and an anthracycline) and the BCL-2 inhibitor venetoclax, results in synergistic anti-leukemic activity. These combinations have demonstrated the potential to induce deeper and more durable responses than single-agent therapies. This guide summarizes the key preclinical and clinical findings, details the experimental methodologies used to generate this data, and illustrates the underlying mechanisms of action.
Data Presentation: Preclinical Synergy of Menin-MLL Inhibitors with Standard Chemotherapy
The following tables summarize the synergistic effects observed in preclinical studies when combining Menin-MLL inhibitors with standard chemotherapy agents in MLLr and NPM1c AML cell lines.
Table 1: In Vitro Synergy of Menin-MLL Inhibitors with Venetoclax in AML Cell Lines
| Cell Line | Genetic Background | Menin-MLL Inhibitor | Chemotherapy Agent | Combination Effect | Synergy Score (Method) | Reference |
| MOLM13 | MLL-AF9 | SNDX-50469 (revumenib surrogate) | Venetoclax | Increased Apoptosis, Decreased Viability | >1.0 (ZIP) | [1][2] |
| MV4-11 | MLL-AF4 | SNDX-50469 (revumenib surrogate) | Venetoclax | Increased Apoptosis, Decreased Viability | >1.0 (ZIP) | [1] |
| OCI-AML3 | NPM1c | SNDX-50469 (revumenib surrogate) | Venetoclax | Increased Apoptosis, Decreased Viability | >1.0 (ZIP) | [1] |
| MOLM-13 | KMT2A-r | JNJ-75276617 | Venetoclax | Synergistic Antiproliferative Effect | Not specified | [3] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitor Combinations in AML Xenograft Models
| Xenograft Model | Menin-MLL Inhibitor | Combination Agent(s) | Key Outcomes | Reference |
| NPM1c/FLT3-ITD/TKD PDX | SNDX-50469 | Venetoclax | Significantly prolonged survival compared to single agents | [4] |
| KMT2A-r MOLM-13 | JNJ-75276617 | Venetoclax + Azacitidine | Significant increase in lifespan compared to vehicle and single agents | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the viability of AML cell lines after treatment with Menin-MLL inhibitors and/or standard chemotherapy.[5][6][7]
Materials:
-
AML cell lines (e.g., MOLM13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Menin-MLL inhibitor and chemotherapy agent(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the Menin-MLL inhibitor and the chemotherapy agent, both alone and in combination, in culture medium. Add the drug solutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy can be calculated using methods such as the Combination Index (CI) or the ZIP model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in AML cells using flow cytometry.[8][9][10]
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation at 250 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and utilizing AML PDX models to test combination therapies.[11][12][13][14]
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient cells
-
Menin-MLL inhibitor and chemotherapy agent(s) formulated for in vivo administration
Procedure:
-
Cell Preparation and Injection: Thaw cryopreserved primary AML patient cells and assess viability. Inject 1-5 x 10^6 viable cells intravenously into immunodeficient mice.
-
Engraftment Monitoring: Monitor for engraftment by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
-
Treatment Initiation: Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), randomize mice into treatment cohorts: vehicle control, Menin-MLL inhibitor alone, chemotherapy agent alone, and the combination.
-
Drug Administration: Administer drugs according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Monitor mouse weight and overall health regularly.
-
Efficacy Assessment: Monitor disease burden by regular peripheral blood analysis. At the end of the study, assess leukemia burden in the bone marrow, spleen, and other organs by flow cytometry or immunohistochemistry.
-
Survival Analysis: Monitor a separate cohort of mice for survival, with the endpoint being morbidity or a predefined tumor burden.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of Menin-MLL inhibitors and their synergistic interaction with standard chemotherapy.
Caption: Mechanism of action of Menin-MLL inhibitors.
Caption: Synergistic mechanism of Menin-MLL inhibitors and standard chemotherapy.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Menin-MLL Inhibitors in Acute Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cross-resistance profiles among different Menin-MLL inhibitors, supported by experimental data. As a new class of targeted therapies for acute leukemias with KMT2A rearrangements or NPM1 mutations, understanding the mechanisms of resistance is critical for their clinical application and the development of next-generation agents.
The interaction between menin, encoded by the MEN1 gene, and the KMT2A (MLL) protein is a key dependency for the survival of certain acute leukemia subtypes.[1] Menin inhibitors disrupt this protein-protein interaction, leading to the downregulation of leukemogenic genes like HOXA9 and MEIS1, and subsequent differentiation of leukemia cells.[2][3] Several menin inhibitors, including revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising clinical activity in early-phase trials.[4][5] However, as with many targeted therapies, acquired resistance has emerged as a clinical challenge.[6][7]
This guide summarizes the current understanding of cross-resistance between different Menin-MLL inhibitors, presents comparative efficacy data, and details the experimental protocols used to study these resistance mechanisms.
Mechanisms of Resistance to Menin-MLL Inhibition
Resistance to Menin-MLL inhibitors can be broadly categorized into two main types: genetic and non-genetic (or adaptive) resistance.
Genetic Resistance: The Rise of MEN1 Mutations
The most frequently observed mechanism of acquired resistance is the development of somatic mutations in the MEN1 gene itself.[2][6] These mutations typically occur at the interface where the inhibitor binds to the menin protein, thereby reducing the drug's affinity and efficacy.[7][8]
Key findings on genetic resistance include:
-
Recurrent Mutations: Specific missense mutations in the menin protein have been recurrently identified in patients who relapse on menin inhibitor therapy. These include alterations at amino acid positions M327 (e.g., M327I/V), G331 (e.g., G331R/D), and T349 (e.g., T349M).[6][9] Other identified mutations include those at positions A247, D290, C334, E368, and V372.[1]
-
Cross-Resistance: Many of these MEN1 mutations confer cross-resistance to structurally distinct classes of menin inhibitors, including revumenib and ziftomenib.[6][10] This is because they directly interfere with the binding pocket utilized by these drugs.
-
Preserved MLL Interaction: Importantly, these resistance mutations do not typically disrupt the natural interaction between menin and MLL1.[6][8] This allows the oncogenic signaling pathway to remain active despite the presence of the inhibitor.
Non-Genetic Resistance: Adaptive Mechanisms
In a significant portion of resistant cases, no MEN1 mutations are detected.[6] This points to non-genetic or adaptive mechanisms of resistance, where leukemia cells learn to survive in the presence of the drug through other means.
Mechanisms of non-genetic resistance include:
-
Transcriptional Reprogramming: Resistant cells can exhibit significant changes in their gene expression profiles. Even when the menin inhibitor is on target and suppressing key MLL target genes like MEIS1 and HOX genes, the cells can adapt and survive.[6][11] This may involve the upregulation of myeloid differentiation genes, suggesting the cells enter a state that is tolerant to the attenuated Menin-MLL1 signaling.[6]
-
Clonal Evolution: Heavily pre-treated leukemia samples may be less sensitive to menin inhibition from the outset.[11] This suggests that prior therapies can select for clones that are inherently less dependent on the Menin-MLL1 interaction for their survival.
Comparative Efficacy of Menin-MLL Inhibitors Against Resistant Mutants
The emergence of MEN1 mutations has driven the development of next-generation inhibitors that can overcome this resistance. JNJ-75276617 (bleximenib) is a notable example that has shown preclinical efficacy against certain revumenib-resistant mutations.[12][13][14]
Below are tables summarizing the quantitative data on the activity of different menin inhibitors against wild-type and mutant forms of menin.
Table 1: In Vitro Antiproliferative Activity (GI₅₀, nM) of Menin Inhibitors in Cell Lines
| Cell Line | Genotype | Revumenib | Ziftomenib | JNJ-75276617 | DS-1594 | DSP-5336 |
| MV4;11 | KMT2A-r, MEN1 WT | 0.49[9] | 22.2 (IC₅₀)[1] | 3.3 (IC₅₀)[1] | 25.8 (IC₅₀)[1] | >1000 (IC₅₀)[1] |
| MV4;11 | KMT2A-r, MEN1 M327I/WT | >1000[9] | - | - | - | - |
| MOLM13 | KMT2A-r, MEN1 WT | ~10[15] | - | - | - | - |
| MOLM13 | KMT2A-r, MEN1 M327I | >1000[15] | - | - | - | - |
| MOLM13 | KMT2A-r, MEN1 G331R | >1000[15] | - | - | - | - |
| MOLM13 | KMT2A-r, MEN1 T349M | >1000[15] | - | - | - | - |
| OCI-AML3 | NPM1c, MEN1 WT | ~20[15] | - | - | - | - |
| OCI-AML3 | NPM1c, MEN1 M327I | >1000[15] | - | - | - | - |
| OCI-AML3 | NPM1c, MEN1 G331R | >1000[15] | - | - | - | - |
| OCI-AML3 | NPM1c, MEN1 T349M | >1000[15] | - | - | - | - |
GI₅₀: Concentration that reduces cell growth by 50%. IC₅₀ values are also presented where GI₅₀ is not available. Note that experimental conditions may vary between studies.
Table 2: Inhibition of Menin-MLL1 Interaction (IC₅₀, nM) by Revumenib
| Menin Genotype | Revumenib IC₅₀ (nM) | Fold Change vs. WT |
| Wild-Type | 1.6[9] | 1.0 |
| M327I | 81.6 (51-fold increase)[6] | 51 |
| M327V | - | - |
| G331R | >1000[9] | >625 |
| T349M | 177.6 (111-fold increase)[6] | 111 |
IC₅₀: Concentration required to inhibit the binding of MLL1 to menin by 50%. Data from competitive fluorescence polarization binding assays.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Menin-MLL inhibitors and mutational resistance.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of cross-resistance studies. Below are summaries of key experimental protocols.
Generation of Menin Inhibitor-Resistant Cell Lines
-
Cell Culture: Begin with a menin inhibitor-sensitive leukemia cell line (e.g., MOLM13, MV4;11). Culture the cells in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Dose Escalation: Expose the cells to the menin inhibitor at a starting concentration equal to the GI₅₀.
-
Monitoring and Passaging: Monitor cell viability and proliferation. When the cells resume normal growth, passage them and incrementally increase the concentration of the inhibitor.
-
Selection of Resistant Population: Continue this process until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., >1 µM).
-
Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous population for downstream analysis.
Determination of Drug Sensitivity (IC₅₀/GI₅₀)
-
Cell Plating: Seed both parental (sensitive) and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat the cells with a serial dilution of the menin inhibitor(s) of interest. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assay: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by direct cell counting using a flow cytometer.
-
Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curves. Calculate the IC₅₀ or GI₅₀ values using a non-linear regression model (e.g., four-parameter logistic curve).
Identification of MEN1 Mutations
-
DNA Extraction: Isolate genomic DNA from parental and resistant cell lines using a standard DNA extraction kit.
-
PCR Amplification: Amplify the coding exons of the MEN1 gene using primers designed to flank each exon.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms to identify any nucleotide changes in the resistant cells compared to the parental cells.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform whole-exome sequencing or targeted deep sequencing of the MEN1 gene. This can help identify mutations present in subclones.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to menin or MLL1.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify the genomic regions where the protein of interest is bound. Compare the binding profiles between sensitive and resistant cells or between different treatment conditions.[16][17]
Conclusion and Future Directions
The development of resistance to Menin-MLL inhibitors, primarily through on-target MEN1 mutations, is a significant clinical challenge. However, the field is rapidly evolving with the development of next-generation inhibitors like JNJ-75276617 that can overcome some of these resistance mechanisms. Furthermore, the characterization of non-genetic resistance pathways opens up possibilities for combination therapies that could prevent or treat resistance.[10]
Future research should focus on:
-
Head-to-head preclinical and clinical studies to directly compare the efficacy of different menin inhibitors against a wider panel of MEN1 mutations.
-
Investigating combination strategies to overcome or prevent resistance. Combining menin inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL2 inhibitors) or standard chemotherapy may be a promising approach.[4][10]
-
Developing biomarkers to predict which patients are most likely to respond to menin inhibitors and which are at higher risk of developing resistance.
By continuing to explore the landscape of Menin-MLL inhibitor resistance, the scientific community can work towards developing more durable and effective therapies for patients with these aggressive leukemias.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cms.syndax.com [cms.syndax.com]
- 10. youtube.com [youtube.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. A menin-KMT2A inhibitor to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Menin-MLL inhibitor-22: Ensuring Laboratory Safety
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is paramount to maintaining a safe laboratory environment. This guide provides essential safety and logistical information for the disposal of Menin-MLL inhibitor-22, a compound used in cancer research.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2851841-61-5) is not publicly available, this document outlines the proper disposal procedures based on general guidelines for chemical and pharmaceutical waste, as well as information available for similar Menin-MLL inhibitors. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle this compound with care. Based on the information for a similar compound, Menin-MLL inhibitor MI-2, this substance may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The following steps provide a general guideline for the disposal of this compound:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be segregated as a pharmaceutical or chemical waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the chemical, "this compound," and any known hazard symbols.
-
Waste Collection (Solid): For the pure compound (solid form), carefully transfer any remaining material into the designated waste container. Avoid creating dust.
-
Waste Collection (Liquid/Solutions): For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as vermiculite or sand. The contaminated absorbent material should then be placed in the designated hazardous waste container.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the inhibitor. A common practice for similar compounds is to scrub the area with alcohol.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal company. The primary method of disposal for pharmaceutical waste is typically high-temperature incineration.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally similar compound, MI-2-2, which may be relevant for safety and experimental considerations.
| Parameter | This compound | Menin-MLL inhibitor MI-2-2 | Reference |
| IC₅₀ (Menin-MLL Interaction) | 7 nM | 46 nM (MBM1), 520 nM (MBM1 & MBM2) | [2][3] |
| IC₅₀ (MV4;11 cell growth) | 0.3 µM | - | [2] |
| Binding Affinity (Kd) | - | 22 nM | [3][4] |
Mechanism of Action and Disposal Workflow
The diagrams below illustrate the signaling pathway affected by Menin-MLL inhibitors and a general workflow for the proper disposal of this compound.
Caption: this compound disrupts the Menin-MLL fusion protein interaction, leading to downregulation of target genes and subsequent cell cycle arrest, apoptosis, and differentiation in leukemia cells.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
